2,4,5-Trimethyl-1,3-dioxolane
説明
2, 4, 5-Trimethyl-1, 3-dioxolane belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. 2, 4, 5-Trimethyl-1, 3-dioxolane is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 4, 5-trimethyl-1, 3-dioxolane is primarily located in the cytoplasm. 2, 4, 5-Trimethyl-1, 3-dioxolane exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 2, 4, 5-trimethyl-1, 3-dioxolane can be found in alcoholic beverages and pulses. This makes 2, 4, 5-trimethyl-1, 3-dioxolane a potential biomarker for the consumption of these food products.
Structure
2D Structure
3D Structure
特性
CAS番号 |
3299-32-9 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3 |
InChIキー |
HLEXJAVJCZLRTH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(O1)C)C |
正規SMILES |
CC1C(OC(O1)C)C |
他のCAS番号 |
3299-32-9 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers and Nomenclature of 2,4,5-Trimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2,4,5-trimethyl-1,3-dioxolane, a heterocyclic organic compound with applications in various chemical syntheses. The document details the nomenclature, synthesis, and stereochemical relationships of the possible isomers. Key experimental protocols for the synthesis and characterization of these compounds are outlined, and available quantitative data, including physical and spectroscopic properties, are summarized. This guide is intended to be a valuable resource for researchers and professionals working with substituted dioxolanes in fields such as organic synthesis, medicinal chemistry, and materials science.
Introduction
1,3-Dioxolanes are five-membered heterocyclic acetals that serve as important functional groups in organic chemistry. They are frequently employed as protecting groups for 1,2-diols and carbonyl compounds due to their stability under various reaction conditions and their facile, acid-catalyzed formation and cleavage.[1] The substituted dioxolane, this compound, presents a case of stereoisomerism due to the presence of three stereocenters on the dioxolane ring. A thorough understanding of the individual stereoisomers is crucial for applications where stereochemistry plays a key role, such as in the synthesis of chiral molecules and the development of new drug entities.
This guide will systematically explore the stereochemical possibilities for this compound, provide standardized nomenclature, and discuss methods for their synthesis and characterization.
Stereoisomers and Nomenclature
This compound possesses three stereogenic centers at positions C2, C4, and C5 of the dioxolane ring. This gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into diastereomeric pairs (cis/trans) and enantiomeric pairs.
The relative stereochemistry of the methyl groups at C4 and C5 determines the cis or trans configuration of the 2,3-butanediol moiety from which the dioxolane is formally derived.
-
Cis Isomers: The methyl groups at C4 and C5 are on the same side of the ring.
-
Trans Isomers: The methyl groups at C4 and C5 are on opposite sides of the ring.
Within each of these diastereomeric groups, the orientation of the methyl group at C2 relative to the substituents at C4 and C5 gives rise to further stereoisomerism, resulting in pairs of enantiomers.
A systematic approach to naming these isomers using the Cahn-Ingold-Prelog (CIP) priority rules is essential for unambiguous communication. The absolute configuration (R or S) is assigned to each stereocenter.
The stereochemical relationships can be visualized as follows:
Caption: Stereochemical relationships of this compound isomers.
Synthesis of this compound Stereoisomers
The most common method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of a 1,2-diol with an aldehyde or ketone.[1] For this compound, this involves the reaction of 2,3-butanediol with acetaldehyde. The stereochemistry of the resulting dioxolane is dependent on the stereochemistry of the starting 2,3-butanediol.
-
Synthesis of cis-2,4,5-trimethyl-1,3-dioxolane: This can be achieved by using meso-2,3-butanediol as the starting material.
-
Synthesis of trans-2,4,5-trimethyl-1,3-dioxolane: This requires the use of either (2R,3R)- or (2S,3S)-2,3-butanediol. Using a racemic mixture of the trans-diol will result in a racemic mixture of the trans-dioxolane.
General Experimental Protocol for Synthesis
The following is a general protocol that can be adapted for the synthesis of this compound isomers.
Materials:
-
2,3-butanediol (either meso or a specific enantiomer/racemate of the trans isomer)
-
Acetaldehyde (or a suitable equivalent like paraldehyde or acetaldehyde dimethyl acetal)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
To a solution of 2,3-butanediol in the anhydrous solvent, add acetaldehyde and a catalytic amount of the acid catalyst.
-
The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over a drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
The general workflow for the synthesis and separation can be visualized as follows:
Caption: General workflow for the synthesis and separation of this compound stereoisomers.
Quantitative Data
Precise quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. The available data often pertains to a mixture of the isomers.
| Property | Value (for mixture of isomers) | Reference |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Boiling Point | 115-117 °C (estimated) | [3] |
| Boiling Point | 113 °C (estimated) | [2] |
Spectroscopic and Chromatographic Data
Characterization of the stereoisomers of this compound relies heavily on spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The mass spectrum of this compound typically shows fragmentation patterns characteristic of cyclic acetals. The NIST database provides mass spectral data for the compound, but this does not differentiate between the stereoisomers as they often exhibit very similar mass spectra.
Gas Chromatography (GC)
Gas chromatography is a key technique for the separation and analysis of the stereoisomers of this compound. The different boiling points and polarities of the cis and trans isomers allow for their separation on various GC columns. The NIST database reports several Kovats retention indices for this compound on different stationary phases, indicating that chromatographic separation is feasible.[4]
| Stationary Phase Type | Kovats Retention Index |
| Standard non-polar | 710.8, 714.4, 735, 739, 745, 752 |
| Standard polar | 967, 1020 |
Data from NIST Mass Spectrometry Data Center for the mixture of isomers.[4]
Relative Stability of Stereoisomers
The thermodynamic stability of the diastereomers of substituted dioxolanes is influenced by steric interactions between the substituents. In general, the trans isomer, where bulky substituents are on opposite sides of the ring, is expected to be thermodynamically more stable than the cis isomer due to reduced steric strain. However, the relative stabilities can also be influenced by the specific substitution pattern and conformational preferences of the five-membered ring. For 2-ethyl-4-methyl-1,3-dioxolane, a stable mixture of cis:trans isomers at a ratio of about 60:40 has been reported, suggesting that the stability difference might not be substantial.[5]
Conclusion
The stereoisomerism of this compound is a critical aspect for its application in stereoselective synthesis and other advanced chemical fields. This guide has provided a foundational understanding of the nomenclature, synthesis, and characterization of its stereoisomers. While specific quantitative and spectroscopic data for the individual isomers remain to be fully elucidated in the literature, the presented protocols and data provide a strong basis for further research and application. The ability to synthesize and isolate pure stereoisomers of this and related dioxolanes will continue to be of significant interest to the scientific community.
References
<sup>1</sup>H and <sup>13</sup>C NMR spectral data of 2,4,5-Trimethyl-1,3-dioxolane
An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 2,4,5-Trimethyl-1,3-dioxolane
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document summarizes predicted spectral data, outlines a general experimental protocol for acquiring such data, and includes logical diagrams to illustrate the workflow of NMR data analysis.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived and assigned public data for this compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on the analysis of the molecular structure and comparison with similar known compounds. The actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency used.
Structure of this compound:
This molecule exists as a mixture of stereoisomers (cis and trans isomers), which will lead to a more complex NMR spectrum than what might be predicted for a single isomer. The data below represents a generalized prediction.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 - 1.3 | Doublet | 6H | Methyl protons at C4 and C5 (CH3-CH) |
| ~1.3 - 1.4 | Doublet | 3H | Methyl protons at C2 (CH3-CH) |
| ~3.5 - 4.0 | Multiplet | 2H | Methine protons at C4 and C5 (CH3-CH ) |
| ~4.8 - 5.2 | Quartet | 1H | Methine proton at C2 (CH3-CH ) |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~15 - 20 | C4-CH3 and C5-CH3 |
| ~20 - 25 | C2-CH3 |
| ~70 - 75 | C4 and C5 |
| ~98 - 105 | C2 |
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for similar non-polar organic compounds. Other potential solvents include acetone-d6, and benzene-d6.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field across the sample, which sharpens the NMR signals.
-
Tuning and Matching: Tune and match the probe to the specific nucleus being observed (1H or 13C) to ensure efficient signal detection.
-
Acquisition Parameters for 1H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Acquisition Parameters for 13C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.
-
2.3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: For 1H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualization of NMR Analysis Workflow
The following diagrams illustrate the logical workflow for NMR spectral analysis and structure elucidation.
Caption: General Workflow for NMR Spectral Analysis
Caption: Logical Flow for Structure Elucidation from NMR Data
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4,5-Trimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4,5-trimethyl-1,3-dioxolane. The information contained herein is essential for the identification and characterization of this compound in various matrices. This guide includes quantitative fragmentation data, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a proposed fragmentation pathway.
Compound Information
-
Compound Name: this compound
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100.0 | [C₂H₃O]⁺ |
| 44 | 95.7 | [C₂H₄O]⁺˙ |
| 45 | 54.3 | [C₂H₅O]⁺ |
| 72 | 30.4 | [C₄H₈O]⁺˙ |
| 73 | 19.1 | [C₃H₅O₂]⁺ |
| 101 | 13.0 | [C₅H₉O₂]⁺ |
| 116 | 1.1 | [C₆H₁₂O₂]⁺˙ (Molecular Ion) |
Data sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound using a standard GC-MS system. This protocol is based on general methods for the analysis of volatile organic compounds.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or methanol). A typical concentration is 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[4]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.[5]
4. Data Analysis:
-
The acquired mass spectra are compared with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization begins with the removal of an electron to form the molecular ion (m/z 116). Due to its instability, the molecular ion undergoes a series of cleavage reactions to produce smaller, more stable fragment ions. The proposed fragmentation pathways are illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Discussion of Fragmentation Pathways:
-
Formation of m/z 101: The molecular ion (m/z 116) can undergo alpha-cleavage with the loss of a methyl radical (•CH₃) from the C2 position to form the stable oxonium ion at m/z 101.
-
Formation of m/z 73: A significant fragment at m/z 73 is likely formed through a ring cleavage mechanism, possibly involving the loss of a propyl radical or successive losses. Another pathway is from the m/z 101 ion through the loss of an ethene molecule.
-
Formation of m/z 72: This ion can be formed via a retro-Diels-Alder-type cleavage of the dioxolane ring, leading to the expulsion of acetaldehyde and the formation of the radical cation of 2-butene.
-
Formation of m/z 45, 44, and 43: These smaller fragments are highly abundant. The ion at m/z 45 corresponds to the [C₂H₅O]⁺ ion. The radical cation of acetaldehyde at m/z 44 is a common fragment. The base peak at m/z 43 corresponds to the highly stable acetyl cation ([CH₃CO]⁺). This is a characteristic fragment for compounds containing an acetyl group or a precursor that can readily rearrange to form it.
References
- 1. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]
- 2. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]
- 3. This compound | C6H12O2 | CID 102967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Chromatographic Maze: A Technical Guide to the Gas Chromatography Retention Indices of 2,4,5-Trimethyl-1,3-dioxolane Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the complexities of determining the gas chromatography (GC) retention indices for the isomers of 2,4,5-trimethyl-1,3-dioxolane. While a significant body of data exists for the compound as a whole, a critical analysis of the available scientific literature reveals a notable absence of specific retention indices for its distinct cis and trans stereoisomers. This guide will provide the available data for the unresolved isomers, explore the analytical challenges in their separation, and present a recommended methodological approach for achieving their resolution, thereby empowering researchers to navigate this specific analytical challenge.
Understanding the Challenge: The Isomers of this compound
This compound possesses three chiral centers at positions 2, 4, and 5 of the dioxolane ring. This gives rise to multiple stereoisomers, primarily the cis and trans diastereomers, which can be further resolved into their respective enantiomers. These isomers, while having the same mass, can exhibit different physical, chemical, and biological properties. Consequently, their individual separation and identification are crucial in fields such as flavor and fragrance analysis, environmental monitoring, and pharmaceutical development.
However, the subtle differences in the physicochemical properties of these stereoisomers make their separation by conventional gas chromatography a non-trivial task. Standard non-polar and polar stationary phases are often insufficient to resolve the cis and trans isomers of such cyclic acetals.
Available Gas Chromatography Retention Index Data (Unresolved Isomers)
The following tables summarize the Kovats retention indices for this compound as reported in the NIST (National Institute of Standards and Technology) database. It is crucial to note that this data does not differentiate between the cis and trans isomers and likely represents an unresolved mixture.
Table 1: Kovats Retention Indices of this compound on Non-Polar and Semi-Polar Stationary Phases
| Retention Index | Stationary Phase | Column Type | Reference |
| 710 | RSL-200 (5% Phenyl Methylpolysiloxane) | Capillary | Ngassoum, M.B., et al. (2001) |
| 710.8 | Standard non-polar | Not specified | NIST Mass Spectrometry Data Center |
| 714.4 | Standard non-polar | Not specified | NIST Mass Spectrometry Data Center |
| 735 | Semi-standard non-polar | Not specified | NIST Mass Spectrometry Data Center |
| 739 | RTX-5 (5% Diphenyl / 95% Dimethyl polysiloxane) | Capillary | Setkova, L., et al. (2007) |
| 745 | DB-5 (5% Phenyl / 95% Dimethyl polysiloxane) | Capillary | Sampaio, T.S. & Nogueira, P.C.L. (2006) |
| 745 | Semi-standard non-polar | Not specified | NIST Mass Spectrometry Data Center |
| 752 | HP-5 (5% Phenyl Methyl siloxane) | Capillary | Rotsatschakul, V., et al. (2009) |
Table 2: Kovats Retention Indices of this compound on Polar Stationary Phases
| Retention Index | Stationary Phase | Column Type | Reference |
| 967 | Supelcowax-10 (Polyethylene glycol) | Capillary | Korány, K., et al. (2000) |
| 1020 | Carbowax 20M (Polyethylene glycol) | Capillary | Vinogradov, B.A. (2004) |
Experimental Protocols for the Analysis of Unresolved Isomers
The following are examples of experimental conditions reported in the literature for the analysis of this compound, which likely correspond to the analysis of the unresolved isomeric mixture.
Protocol 1: Analysis on a Non-Polar Column (HP-5) [1]
-
Column: HP-5 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Temperature Program: 30°C (2 min hold), ramped at 2°C/min to 60°C, then at 10°C/min to 100°C, then at 20°C/min to 140°C, and finally at 10°C/min to 200°C (10 min hold).
Protocol 2: Analysis on a Polar Column (Supelcowax-10) [1]
-
Column: Supelcowax-10 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Temperature Program: Isothermal at 60°C, then ramped at 4 K/min to 280°C.
Recommended Methodology for the Separation of Cis and Trans Isomers
Based on the analysis of related compounds, the successful separation of this compound stereoisomers necessitates the use of chiral stationary phases.
Principle of Chiral Gas Chromatography
Chiral gas chromatography utilizes a stationary phase that is itself chiral. The separation of enantiomers (and diastereomers) is achieved through the formation of transient, diastereomeric complexes between the chiral analyte and the chiral stationary phase. These complexes have different association constants, leading to different retention times for the individual isomers. Cyclodextrin-based stationary phases are particularly effective for the separation of many chiral compounds, including cyclic acetals.
Recommended Experimental Approach
The following workflow is recommended for developing a method to separate the cis and trans isomers of this compound.
Key Considerations for Method Development:
-
Column Selection: Start with a β-cyclodextrin or γ-cyclodextrin based chiral stationary phase. The specific derivative of the cyclodextrin can significantly impact selectivity.
-
Temperature Optimization: Chiral separations are often highly temperature-dependent. Lower initial oven temperatures and slower temperature ramp rates generally improve resolution.
-
Carrier Gas: Hydrogen or helium are suitable carrier gases. The linear velocity should be optimized to achieve the best separation efficiency.
-
Injection: A split injection is typically used to avoid column overloading, which can degrade peak shape and resolution.
Conclusion
While the existing literature provides a foundational set of retention indices for this compound on standard gas chromatography columns, it is evident that these values pertain to an unresolved mixture of its cis and trans isomers. For researchers and professionals requiring the specific analysis of these stereoisomers, a dedicated method development approach utilizing chiral gas chromatography is essential. By employing cyclodextrin-based stationary phases and carefully optimizing the chromatographic conditions, the successful separation and subsequent determination of the individual retention indices for the cis and trans isomers of this compound can be achieved. This guide provides a clear pathway for undertaking this analytical challenge, thereby enabling more precise and accurate characterization of this important compound.
References
An In-depth Technical Guide to the Physical Properties of cis- and trans-2,4,5-Trimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, separation, and physical characterization of the cis and trans diastereomers of 2,4,5-Trimethyl-1,3-dioxolane. Given the limited availability of specific experimental data for the separated isomers in public literature, this document focuses on the requisite methodologies and protocols to enable researchers to determine these properties.
Introduction
This compound (CAS 3299-32-9) is a heterocyclic organic compound belonging to the dioxolane class.[1][2] It exists as two primary diastereomers: cis and trans. The spatial arrangement of the methyl groups at the C4 and C5 positions relative to the C2 methyl group dictates the isomer's stereochemistry and significantly influences its physical properties. These properties, including boiling point, density, and refractive index, are critical in applications ranging from solvent chemistry and reaction kinetics to the development of flavoring agents and intermediates in pharmaceutical synthesis.[3]
This document outlines the standard procedures for synthesizing a mixture of these isomers, methods for their separation and purification, and detailed experimental protocols for the precise measurement of their key physical properties.
Synthesis and Isomer Separation
The synthesis of this compound is typically achieved via the acetalization of 2,3-butanediol with acetaldehyde using an acid catalyst. This reaction produces a mixture of cis and trans isomers, which can then be separated.
General Synthesis Workflow
The overall process from synthesis to characterization follows a logical progression, as illustrated below.
Experimental Protocol: Synthesis
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add 2,3-butanediol (1.0 eq), acetaldehyde (1.1 eq), a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.01 eq), and an appropriate solvent (e.g., toluene) to facilitate azeotropic water removal.
-
Reaction: Heat the mixture to reflux. Water, a byproduct of the reaction, will be collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection. The reaction is typically complete when no more water is formed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude mixture of cis- and trans-2,4,5-trimethyl-1,3-dioxolane.
Experimental Protocol: Isomer Separation
Due to expected differences in the dipole moments and molecular shapes of the diastereomers, separation can be achieved by fractional distillation.
-
Apparatus: Set up a fractional distillation apparatus with a Vigreux or other fractionating column of sufficient length to ensure high separation efficiency.
-
Distillation: Place the crude isomer mixture into the distillation flask and heat gently.
-
Fraction Collection: Collect the distillate in separate fractions. The lower-boiling point isomer (typically the more compact or less polar cis isomer) will distill first.
-
Purity Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the definitive method for assigning the cis and trans stereochemistry of the purified isomers. The relative positions of the methyl groups on the dioxolane ring lead to distinct chemical shifts and coupling constants in the ¹H NMR spectrum.
Logic of Stereoisomer Assignment
The assignment relies on the spatial proximity of protons, which can be determined using techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
In the cis isomer, the methyl groups at C2, C4, and C5 are on the same face of the ring, leading to observable NOE correlations between their respective protons. In the trans isomer, the C4 and C5 methyl groups are on the opposite face from the C2 methyl group, resulting in the absence of such correlations.
Physical Property Characterization
Once the isomers are separated and their structures confirmed, their physical properties can be measured.
Data Summary Table
The following table summarizes the key physical properties to be determined. Literature estimates for the isomer mixture are provided for reference.
| Physical Property | cis-2,4,5-Trimethyl-1,3-dioxolane | trans-2,4,5-Trimethyl-1,3-dioxolane | Isomer Mixture (Literature Est.) |
| Molecular Weight ( g/mol ) | 116.16 | 116.16 | 116.16[2][4] |
| Boiling Point (°C at 760 mmHg) | Experimental Value | Experimental Value | 113.0 - 117.0[1][4] |
| Density (g/cm³ at 20°C) | Experimental Value | Experimental Value | Not Available |
| Refractive Index (nD at 20°C) | Experimental Value | Experimental Value | Not Available |
Experimental Protocol: Boiling Point Determination
-
Apparatus: Use a micro-distillation apparatus containing the pure isomer sample (>99% purity). Place a calibrated thermometer such that the bulb is level with the side arm of the distillation head.
-
Heating: Gently heat the sample using a heating mantle.
-
Measurement: Record the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading as the first drop of condensate forms on the thermometer bulb and falls into the condenser.
-
Pressure Correction: Record the atmospheric pressure and apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg) if necessary.
Experimental Protocol: Density Measurement
-
Apparatus: Use a calibrated pycnometer (specific gravity bottle) of a known volume.
-
Measurement: a. Measure the mass of the clean, dry pycnometer. b. Fill the pycnometer with the pure isomer sample, ensuring no air bubbles are present. Thermostat the filled pycnometer to a constant temperature (e.g., 20.0 ± 0.1 °C). c. Adjust the liquid level to the calibration mark and measure the mass of the filled pycnometer.
-
Calculation: Calculate the density (ρ) using the formula: ρ = (mass of liquid) / (volume of pycnometer)
Experimental Protocol: Refractive Index Measurement
-
Apparatus: Use a calibrated Abbe refractometer equipped with a constant temperature water bath (e.g., 20.0 ± 0.1 °C).
-
Calibration: Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Measurement: a. Apply a few drops of the pure isomer sample to the prism surface. b. Close the prisms and allow the sample to reach thermal equilibrium. c. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index (nD) directly from the instrument's scale.
Comparison with Computational Predictions
Experimental data should be validated and complemented by computational modeling. Properties such as dipole moment and boiling point can be predicted using methods like Density Functional Theory (DFT), providing a deeper understanding of the structure-property relationships.
Conclusion
The characterization of the physical properties of cis- and trans-2,4,5-trimethyl-1,3-dioxolane requires a systematic approach involving synthesis, rigorous purification, and precise analytical measurement. The protocols and frameworks provided in this guide offer a robust methodology for researchers to obtain reliable and reproducible data, which is essential for the effective application of these compounds in scientific and industrial contexts. The correlation of this experimental data with computational models will further enhance the fundamental understanding of how stereochemistry governs macroscopic physical properties.
References
Conformational Landscape of the 2,4,5-Trimethyl-1,3-dioxolane Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dioxolane moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds. The stereochemical and conformational arrangement of substituents on this five-membered heterocyclic ring system critically dictates the molecule's three-dimensional structure, thereby influencing its biological activity and physicochemical properties. This technical guide provides a comprehensive exploration of the conformational analysis of the 2,4,5-trimethyl-1,3-dioxolane ring. It delves into the stereoisomerism, the puckered conformations of the dioxolane ring, and the energetic balance between different conformational states. Detailed experimental and computational methodologies for such analyses are presented, alongside a structured summary of key quantitative data to facilitate comparative understanding.
Introduction
The this compound molecule presents a fascinating case study in stereoisomerism and conformational dynamics. With three stereocenters at the C2, C4, and C5 positions, a number of stereoisomers are possible. The inherent flexibility of the five-membered 1,3-dioxolane ring, which deviates from planarity to alleviate torsional strain, results in a complex potential energy surface with multiple local minima corresponding to various puckered conformations. Understanding the preferred conformations and the energy barriers to interconversion is paramount for rational drug design and the prediction of molecular interactions.
The conformation of the 1,3-dioxolane ring is generally described by two main forms: the envelope (C
s
symmetry) and the half-chair or twist (C2
Stereoisomerism in this compound
The presence of three chiral centers in this compound gives rise to multiple stereoisomers. The relative orientations of the methyl groups define these isomers. The primary distinction is between cis and trans isomers with respect to the substituents at C4 and C5, which can be further differentiated based on the orientation of the C2-methyl group.
Conformational Puckering of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is not planar. It adopts puckered conformations to minimize the torsional strain that would be present in a planar structure. The two principal puckered conformations are the envelope and the half-chair (or twist) forms. The interconversion between these forms is a low-energy process known as pseudorotation.
Quantitative Conformational Analysis
The relative energies of the different conformers and the barriers to their interconversion can be determined using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.
NMR Spectroscopy Data
Vicinal proton-proton coupling constants (
3
JHH
3
HH
Table 1: Representative Proton-Proton Coupling Constants and Inferred Dihedral Angles for Substituted 1,3-Dioxolanes
| Coupled Protons | Representative
| Inferred Dihedral Angle (°) | Conformation |
| H4-H5 (cis) | 5.0 - 7.0 | ~30 - 40 | Envelope/Twist |
| H4-H5 (trans) | 2.0 - 4.0 | ~100 - 120 | Envelope/Twist |
Note: These are typical values for substituted 1,3-dioxolanes and may vary for this compound.
Computational Energy Data
Quantum mechanical calculations are a powerful tool for determining the relative stabilities of different conformers. The following table presents illustrative relative energies for the puckered conformations of a generic substituted 1,3-dioxolane.
Table 2: Illustrative Relative Conformational Energies from Computational Modeling
| Conformation | Method | Basis Set | Relative Energy (kcal/mol) |
| Envelope | DFT | 6-31G | 0.2 - 0.5 |
| Half-Chair (Twist) | DFT | 6-31G | 0.0 (most stable) |
| Planar | DFT | 6-31G* | > 5.0 (transition state) |
Note: The actual energy differences for this compound will depend on the specific stereoisomer and the positions of the methyl groups.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of this compound stereoisomers through the analysis of proton-proton coupling constants.
Methodology:
-
Sample Preparation: Dissolve a purified stereoisomer of this compound in a suitable deuterated solvent (e.g., CDCl
, Acetone-d3 ) to a concentration of approximately 5-10 mg/mL.6 -
Data Acquisition:
-
Acquire a high-resolution one-dimensional
H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.1 -
Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), to unambiguously assign proton signals and identify coupling partners.
-
Measure the vicinal coupling constants (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
J3 ) between the protons on C4 and C5 with high accuracy.HH
-
-
Data Analysis:
-
Utilize a modified Karplus equation to correlate the experimentally determined
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
J3 values with the corresponding H-C-C-H dihedral angles.HH -
Based on the calculated dihedral angles, propose the predominant puckered conformation (envelope or half-chair) of the 1,3-dioxolane ring in solution.
-
Computational Modeling
Objective: To calculate the relative energies of the possible conformations of this compound stereoisomers and to map the potential energy surface for ring puckering.
Methodology:
-
Structure Building: Construct the initial 3D structures of the different stereoisomers and their potential envelope and twist conformations using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations for each conformer using quantum mechanical methods. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a commonly employed and reliable method for such systems.
-
Energy Calculation: Calculate the single-point electronic energies of the optimized geometries to determine their relative stabilities.
-
Transition State Search: To map the interconversion pathways, perform a transition state search for the planar conformation to determine the energy barrier for ring puckering.
-
Data Analysis: Compare the calculated relative energies to identify the global minimum energy conformation and the energy differences between various puckered forms.
Conclusion
The conformational analysis of the this compound ring is a multifaceted task that requires a synergistic approach, integrating high-resolution NMR spectroscopy and sophisticated computational modeling. The inherent flexibility of the five-membered ring leads to a dynamic equilibrium between various puckered conformations, primarily the envelope and half-chair forms. The substitution pattern of the methyl groups on the ring dictates the subtle energy differences between these conformers, ultimately determining the preferred three-dimensional structure of the molecule. A thorough understanding of this conformational landscape is indispensable for professionals in drug discovery and materials science, as it directly impacts molecular recognition, binding affinity, and overall biological function. The methodologies and data presented in this guide provide a robust framework for the detailed conformational characterization of this important heterocyclic system.
The Enigmatic Role of 2,4,5-Trimethyl-1,3-dioxolane in Yeast Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethyl-1,3-dioxolane has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. However, its specific biosynthetic pathway, physiological function, and role in cellular signaling networks remain largely uncharacterized in the existing scientific literature. This technical guide consolidates the current understanding of acetal chemistry in biological systems, proposes a putative biosynthetic pathway for this compound in yeast, and outlines detailed experimental protocols for its study. Furthermore, potential signaling implications are discussed in the context of yeast's response to aldehyde-related metabolic stress. This document aims to provide a foundational resource for researchers investigating the role of this and other volatile organic compounds in yeast metabolism and its potential applications.
Introduction
Saccharomyces cerevisiae, a cornerstone of biotechnology, produces a vast and complex array of metabolites during fermentation. Among these are various volatile organic compounds (VOCs) that contribute to the aroma and flavor profiles of fermented products and may also play roles in intercellular communication and ecological interactions. This compound is one such VOC identified as a yeast metabolite. Dioxolanes are cyclic acetals, and their formation in biological systems is generally attributed to the reaction of an aldehyde or ketone with a diol. While the presence of this compound in yeast has been noted, a detailed understanding of its metabolic origin and function is currently lacking. This guide provides a comprehensive overview of the hypothesized role of this metabolite, supported by established principles of yeast biochemistry and analytical chemistry.
Proposed Biosynthesis of this compound in Yeast
The formation of this compound in Saccharomyces cerevisiae is hypothesized to occur via the acid-catalyzed reaction between acetaldehyde and 2,3-butanediol, both of which are known products of yeast fermentation.
-
Acetaldehyde is a key intermediate in alcoholic fermentation, formed from the decarboxylation of pyruvate.
-
2,3-Butanediol is synthesized from pyruvate via α-acetolactate and acetoin, particularly under conditions of high pyruvate concentration.
The acidic intracellular environment of the yeast cell could facilitate this non-enzymatic or enzyme-catalyzed acetalization reaction.
Caption: Proposed pathway for the formation of this compound in yeast.
Potential Role and Significance
The precise physiological role of this compound in yeast is speculative but can be inferred from the functions of other yeast VOCs.
-
Flavor and Aroma Compound: As a volatile compound, it likely contributes to the complex aroma profile of fermented beverages and foods.
-
Chemical Communication: Yeast VOCs can act as signaling molecules in cell-to-cell communication, potentially influencing flocculation, biofilm formation, or responses to environmental stress.[1][2]
-
Metabolic Stress Indicator: The formation of this dioxolane is dependent on the accumulation of acetaldehyde, a toxic intermediate. Its presence could be an indicator of metabolic overflow or redox imbalance within the cell.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the literature for the production of this compound in yeast under various fermentation conditions. The following table is a template that researchers can use to structure their experimental findings.
| Fermentation Condition | Strain | Glucose Conc. (g/L) | Acetaldehyde Conc. (mg/L) | 2,3-Butanediol Conc. (g/L) | This compound Conc. (µg/L) |
| Literature/Hypothetical | S. cerevisiae | High | High | High | Detectable |
| Experimental Condition 1 | |||||
| Experimental Condition 2 |
Experimental Protocols
To investigate the role of this compound, a combination of metabolomics and transcriptomics approaches is recommended.
Yeast Cultivation and Sample Preparation
A standardized protocol for yeast cultivation is crucial for reproducible results.
Protocol 1: Yeast Fermentation
-
Inoculum Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Main Culture: Dilute the overnight culture into 50 mL of fermentation medium (e.g., synthetic grape must medium) to an initial OD600 of 0.1.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) with or without shaking, depending on the desired fermentation conditions.
-
Sampling: Withdraw aliquots at different time points for metabolite and RNA analysis.
Caption: A generalized workflow for studying yeast metabolites and gene expression.
Metabolite Extraction and Analysis
Protocol 2: Quenching and Extraction of Intracellular Metabolites
-
Quenching: Rapidly cool a 10 mL cell culture sample to 0°C in an ice-water bath to halt metabolic activity.
-
Centrifugation: Pellet the cells by centrifugation at 4,000 x g for 5 min at 4°C.
-
Washing: Wash the cell pellet with ice-cold water.
-
Extraction: Resuspend the pellet in 1 mL of a cold (-20°C) extraction solvent (e.g., methanol/water, 80:20 v/v).
-
Lysis: Disrupt the cells using bead beating or sonication.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.
-
Collection: Collect the supernatant for analysis.
Protocol 3: GC-MS Analysis of Volatile Compounds
-
Sample Preparation: For extracellular analysis, use the culture supernatant directly. For intracellular analysis, use the extract from Protocol 2. Headspace solid-phase microextraction (HS-SPME) is recommended for volatile compounds.
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min.
-
MS Detection: Operate in scan mode (m/z 35-350) with electron ionization (70 eV).
-
Identification: Identify this compound by comparing its mass spectrum and retention time with an authentic standard.
Protocol 4: NMR Analysis of Metabolites
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., DSS).
-
Acquisition: Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer (≥600 MHz).
-
Analysis: Identify and quantify metabolites by comparing the spectra to reference databases (e.g., YMDB).[3][4][5]
Potential Signaling Pathways and Transcriptional Response
Direct evidence for signaling pathways involving this compound is absent. However, its precursor, acetaldehyde, is a known stressor that elicits a transcriptional response in yeast. The accumulation of acetaldehyde and its derivatives may trigger general stress response pathways.
Yeast possesses several conserved signaling pathways to respond to environmental and metabolic stress, including the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, and the general stress response pathway mediated by transcription factors Msn2p and Msn4p.[6][7] The transcriptional response to acetaldehyde involves the upregulation of genes related to stress response, protein folding, and detoxification.[8][9][10] It is plausible that this compound, as a downstream product of acetaldehyde, could be part of this broader stress response, either as an inert byproduct or potentially as a signaling molecule itself.
Caption: A hypothetical model of stress response to acetaldehyde accumulation.
Conclusion and Future Directions
This compound represents a largely unexplored facet of yeast metabolism. While its biosynthetic origins can be logically inferred from known metabolic pathways, its physiological role remains to be elucidated. Future research should focus on:
-
Quantitative analysis of its production under various fermentation conditions to understand the metabolic triggers for its formation.
-
Isotopic labeling studies to definitively confirm its biosynthetic precursors.
-
Gene knockout studies of enzymes in the 2,3-butanediol pathway to investigate their impact on dioxolane production.
-
Transcriptomic and proteomic analyses of yeast exposed to this compound to identify responsive signaling pathways and cellular processes.
-
Sensory analysis to determine its contribution to the flavor and aroma of fermented products.
A deeper understanding of the role of this compound and other volatile metabolites will provide valuable insights into the intricate metabolic network of yeast and could lead to novel strategies for metabolic engineering and the development of new flavor profiles in the food and beverage industry, as well as potential applications in drug development where yeast is used as a production host.
References
- 1. Perfume Guns: Potential of Yeast Volatile Organic Compounds in the Biological Control of Mycotoxin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YMDB: the Yeast Metabolome Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YMDB: the Yeast Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast Metabolome Database - Wikipedia [en.wikipedia.org]
- 6. Stress-activated signalling pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress signaling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response to acetaldehyde stress in the yeast Saccharomyces cerevisiae involves a strain-dependent regulation of several ALD genes and is mediated by the general stress response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exposure of Saccharomyces cerevisiae to Acetaldehyde Induces Sulfur Amino Acid Metabolism and Polyamine Transporter Genes, Which Depend on Met4p and Haa1p Transcription Factors, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC naming conventions for substituted dioxolanes
An In-Depth Technical Guide to the IUPAC Naming of Substituted Dioxolanes
For researchers, scientists, and drug development professionals, the precise and unambiguous naming of chemical structures is paramount. The 1,3-dioxolane moiety, a five-membered heterocyclic acetal, is a ubiquitous structural motif in natural products, pharmaceuticals, and as a protecting group in organic synthesis.[1][2] A thorough understanding of its IUPAC nomenclature is essential for clear communication and documentation in a research and development setting.
This guide provides a detailed overview of the IUPAC naming conventions for substituted 1,3-dioxolanes, from fundamental principles to the nomenclature of complex spirocyclic systems.
The systematic name for the dioxolane ring system is derived from the Hantzsch-Widman nomenclature for heterocycles.[3][4] The name is deconstructed as follows:
-
"di" : A multiplicative prefix indicating the presence of two identical heteroatoms.[5]
-
"oxa" : The prefix for oxygen.[4]
-
"-olane" : The stem for a five-membered, saturated ring.[6]
Combining these parts gives "dioxolane". The relative positions of the oxygen atoms are specified by locants. The preferred and most common isomer is 1,3-dioxolane .[2]
Ring Numbering Convention
The numbering of the 1,3-dioxolane ring is the foundation for correctly assigning substituent positions. According to IUPAC rules for heterocycles, numbering begins at one of the oxygen atoms and proceeds around the ring to give the second heteroatom the lowest possible number.[5] Therefore, the two oxygen atoms are assigned positions 1 and 3.
Systematic Naming Workflow
The process for naming a substituted 1,3-dioxolane can be broken down into a logical sequence of steps. The following diagram illustrates this workflow.
Rules for Naming Substituted 1,3-Dioxolanes
Simple Substituents
Substituents on the carbon atoms of the ring (positions 2, 4, and 5) are named as prefixes and listed in alphabetical order.[7] Standard IUPAC rules for numbering and alphabetization apply.
-
Example 1: 2-methyl-1,3-dioxolane
-
A methyl group is present on the C-2 position.
-
-
Example 2: 2,2-dimethyl-1,3-dioxolane
-
Two methyl groups are on the C-2 position. This structure is commonly known as acetone ketal or solketal, used as a protecting group for acetone.
-
-
Example 3: 4-ethyl-2-methyl-2-phenyl-1,3-dioxolane
-
Substituents are alphabetized: "ethyl" comes before "methyl" which comes before "phenyl".
-
Stereochemistry
When stereocenters are present, their configuration must be specified using the Cahn-Ingold-Prelog (CIP) system (R/S) or relative stereochemistry descriptors (cis/trans).[8][9]
-
cis/trans Isomers: Used to describe the relative positions of substituents, typically at the C-4 and C-5 positions. The descriptor is placed at the beginning of the name.
-
Example: cis-4,5-dimethyl-1,3-dioxolane
-
-
R/S Configuration: For chiral centers, the absolute configuration is designated by (R) or (S) and placed in parentheses at the beginning of the name, preceded by the relevant locant.[10]
-
Example: (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
-
Spiro-Fused Dioxolanes
Dioxolanes are frequently used as protecting groups for ketones and aldehydes, forming spirocyclic systems.[1] The nomenclature for these compounds follows specific IUPAC rules for spiro compounds.[11][12]
The general format is: spiro[x.y]alkane .
-
The spiro prefix indicates a single atom is common to both rings.[11]
-
[x.y] is the descriptor, where x and y are the number of carbon atoms in each ring linked to the spiro atom, listed in ascending order.[11]
-
The alkane name corresponds to the total number of carbon atoms in the entire spiro system.
When a dioxolane is part of a spiro system, it is often named as a heterocyclic component. The name is constructed by citing the two parent ring names, separated by the locants of the spiro junction, and prefixed by spiro.[13][14]
-
Numbering: Numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around the small ring, through the spiro atom, and around the larger ring.[11][12] However, for naming complex systems, established numbering of the individual components is often retained, with the positions on the second component being primed.[14]
-
Example 1: 1,4-dioxaspiro[4.5]decane
-
This is the spirocyclic compound formed from cyclohexanone and ethylene glycol.
-
Spiro atom: The C-2 of the dioxolane ring is also C-1 of the cyclohexane ring.
-
Descriptor [4.5]: There are 4 atoms in the dioxolane ring (O-1, C-5, C-4, O-3) and 5 atoms in the cyclohexane ring (C-2 to C-6) attached to the spiro atom.
-
Parent name decane: The total number of atoms in both rings is 10 (5 in the dioxolane ring + 6 in the cyclohexane ring - 1 spiro atom). The heteroatoms are indicated by the "dioxa" prefix with locants.
-
-
Example 2: spiro[cyclohexane-1,2'-[15][16]dioxolane]
-
This is an alternative and often clearer way to name the same compound, treating each ring system separately.[13]
-
The spiro junction is at position 1 of the cyclohexane ring and position 2 of the 1,3-dioxolane ring (indicated by the prime).
-
Summary of Nomenclature Rules
While quantitative data on the application of these naming conventions is not typically published, the rules can be summarized for clarity and easy comparison.
| Substitution Pattern | Key IUPAC Rule | Example Structure | IUPAC Name |
| Monosubstituted | Name substituent as a prefix with a locant. | 2-methyl-1,3-dioxolane | 2-methyl-1,3-dioxolane |
| Polysubstituted | Alphabetize substituent prefixes. Use multiplicative prefixes (di, tri) if needed. | 2-ethyl-2,4-dimethyl-1,3-dioxolane | 2-ethyl-2,4-dimethyl-1,3-dioxolane |
| Relative Stereochemistry | Use cis or trans to indicate the relative orientation of substituents. | cis-4,5-diphenyl-1,3-dioxolane | cis-4,5-diphenyl-1,3-dioxolane |
| Absolute Stereochemistry | Use (R) or (S) with locants for each stereocenter. | (2R,4S)-2-methyl-1,3-dioxolane-4-carbaldehyde | (2R,4S)-2-methyl-1,3-dioxolane-4-carbaldehyde |
| Spiro-fused (Simple) | Use the (number,number)dioxaspiro[x.y]alkane format. | 1,4-dioxaspiro[4.4]nonane | 1,4-dioxaspiro[4.4]nonane |
| Spiro-fused (Complex) | Name each ring system separately using the spiro[ring-x,y'-heterocycle] format.[13] | spiro[indene-1,2'-[15][16]dioxolane] | 1H-spiro[indene-1,2'-[15][16]dioxolane][13] |
Representative Experimental Protocol
The practical application of this nomenclature often begins with the synthesis of the target molecule. Substituted 1,3-dioxolanes are most commonly synthesized via the acid-catalyzed acetalization or ketalization of an aldehyde or ketone with a 1,2-diol (typically ethylene glycol).[1][15]
General Protocol for the Synthesis of a 2,2-Disubstituted-1,3-Dioxolane
Objective: To protect a ketone (e.g., cyclohexanone) by converting it into its corresponding 1,3-dioxolane derivative.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
Aprotic solvent (e.g., Toluene or Dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Montmorillonite K10 clay) (0.01-0.05 eq)[1]
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone/aldehyde, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carbonyl compound is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the pure 1,3-dioxolane derivative.
This protocol provides a general framework; specific reaction times, temperatures, and purification methods will vary depending on the substrate.[1][17]
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]
- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 5. Hantzsch–Widman system [quimicaorganica.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Organic Nomenclature [www2.chemistry.msu.edu]
- 8. publications.iupac.org [publications.iupac.org]
- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 12. youtube.com [youtube.com]
- 13. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 14. SP-3 to SP-5 [iupac.qmul.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 17. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4,5-Trimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,5-trimethyl-1,3-dioxolane, a heterocyclic acetal with applications in various chemical and pharmaceutical research areas. This document details the synthetic route, experimental protocols, and in-depth analysis of its spectroscopic properties.
Introduction
This compound is a substituted derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms at positions 1 and 3. The presence of three methyl groups at positions 2, 4, and 5 introduces stereoisomerism, resulting in the existence of cis and trans diastereomers. The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of acetaldehyde with 2,3-butanediol. The precise characterization of the resulting isomers is crucial for understanding their chemical and biological activities.
Synthesis of this compound
The synthesis of this compound is achieved via an acid-catalyzed reaction between acetaldehyde and 2,3-butanediol. This reaction is a classic example of acetal formation, where a diol is used to protect a carbonyl group or to synthesize a cyclic acetal.
Reaction Scheme:
The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product side. The use of different stereoisomers of 2,3-butanediol (e.g., meso-2,3-butanediol or a racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol) will influence the stereochemical outcome of the reaction, leading to different ratios of cis- and trans-2,4,5-trimethyl-1,3-dioxolane.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound.
Materials:
-
Acetaldehyde
-
2,3-Butanediol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2,3-butanediol and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the mixture to reflux and slowly add acetaldehyde.
-
Continue refluxing and monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of the cis and trans isomers.
Predicted ¹H NMR Data:
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (at C2) | ~1.3 | Doublet |
| CH (at C2) | ~4.8-5.0 | Quartet |
| CH₃ (at C4/C5) | ~1.1-1.2 | Doublet |
| CH (at C4/C5) | ~3.5-4.0 | Multiplet |
Predicted ¹³C NMR Data:
| Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (at C2) | ~20 |
| CH (at C2) | ~100 |
| CH₃ (at C4/C5) | ~17 |
| CH (at C4/C5) | ~75-80 |
Note: The exact chemical shifts and coupling constants will vary between the cis and trans isomers due to their different spatial arrangements.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2980-2850 | C-H stretching (alkane) |
| 1460-1440 | C-H bending (alkane) |
| 1150-1050 | C-O-C stretching (acetal) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 116.[1] Common fragmentation patterns for acetals involve the cleavage of the C-O bonds and the loss of alkyl groups.
Table of Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point | 115-117 °C | [2] |
| CAS Number | 3299-32-9 | [1] |
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The acid-catalyzed acetalization of acetaldehyde and 2,3-butanediol offers a straightforward route to this compound. The comprehensive characterization using NMR, FTIR, and MS is essential for confirming the structure and isomeric purity of the final product. The information presented herein serves as a valuable resource for researchers and professionals working with this and related heterocyclic compounds.
References
Chiral Gas Chromatography for the Separation of 2,4,5-Trimethyl-1,3-dioxolane Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Chiral Gas Chromatography
Chiral gas chromatography is a powerful analytical technique used to separate enantiomers, which are non-superimposable mirror images of each other.[1] Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[1] The underlying principle of chiral GC separation is "chiral recognition," which involves the formation of transient diastereomeric complexes between the enantiomeric analytes and a chiral selector present in the stationary phase.[2] These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and, thus, separation.[2] The efficiency of this separation is highly dependent on the choice of the chiral stationary phase (CSP).
Chiral Stationary Phases (CSPs) for Dioxolane Separation
The selection of an appropriate CSP is the most critical factor in developing a successful chiral GC separation method. For compounds like 2,4,5-trimethyl-1,3-dioxolane, cyclodextrin-based CSPs are a promising choice.
Cyclodextrin-Based CSPs:
Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface.[3] This structure allows them to form inclusion complexes with a wide variety of guest molecules.[2] By derivatizing the hydroxyl groups on the exterior of the cyclodextrin, their enantioselective properties can be significantly enhanced.
For the separation of a similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin demonstrated excellent results.[4] This suggests that derivatized β- and γ-cyclodextrins are strong candidates for the separation of this compound enantiomers. Commonly used derivatives include:
-
Permethylated cyclodextrins
-
Acetylated cyclodextrins
-
Propionylated cyclodextrins
-
Di- and tri-substituted cyclodextrins with various functional groups
The choice of the specific cyclodextrin derivative will depend on the stereochemistry and functional groups of the analyte.
Illustrative Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the separation of this compound enantiomers. This protocol is based on established methods for similar compounds and general principles of chiral GC method development.[4]
3.1. Instrumentation and Columns
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Capillary Column: A fused silica capillary column coated with a derivatized cyclodextrin-based CSP. A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.
-
Recommended Screening Columns:
-
Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin)
-
Permethylated β-cyclodextrin
-
Trifluoroacetylated γ-cyclodextrin
-
-
3.2. Chromatographic Conditions
-
Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity (e.g., 30-40 cm/s for Helium).
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 180 °C
-
Final Hold: 5 minutes
-
(Note: The temperature program should be optimized to achieve baseline separation with reasonable analysis times.)
-
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Injection Volume: 1 µL
3.3. Sample Preparation
-
Solvent: A high-purity, volatile solvent such as methanol, ethanol, or hexane should be used to dissolve the this compound standard.[4]
-
Concentration: A starting concentration in the range of 10-100 µg/mL is recommended.
Data Presentation
Quantitative data from a successful chiral GC separation should be presented in a clear and organized manner. The following tables are illustrative examples of how such data would be summarized.
Table 1: Illustrative Retention Data for this compound Enantiomers on Different CSPs
| Chiral Stationary Phase | Enantiomer | Retention Time (min) |
| Rt-bDEXse | Enantiomer 1 | 22.5 |
| Enantiomer 2 | 23.1 | |
| Permethylated β-cyclodextrin | Enantiomer 1 | 25.8 |
| Enantiomer 2 | 26.2 | |
| Trifluoroacetylated γ-cyclodextrin | Enantiomer 1 | 19.4 |
| Enantiomer 2 | 19.9 |
Table 2: Illustrative Separation Performance Metrics
| Chiral Stationary Phase | Resolution (Rs) | Selectivity (α) |
| Rt-bDEXse | 2.10 | 1.05 |
| Permethylated β-cyclodextrin | 1.55 | 1.03 |
| Trifluoroacetylated γ-cyclodextrin | 1.80 | 1.04 |
-
Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.
Mandatory Visualizations
Diagram 1: General Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Separation of Enantiomers.
Diagram 2: Principle of Chiral Recognition on a Cyclodextrin-Based CSP
Caption: Chiral Recognition Mechanism on a CSP.
Conclusion
The successful chiral separation of this compound enantiomers by gas chromatography is highly feasible with the appropriate selection of a chiral stationary phase and optimization of chromatographic parameters. Based on separations of analogous compounds, derivatized cyclodextrin-based CSPs are the most promising candidates. This guide provides a comprehensive framework for researchers to develop a robust and reliable method for the enantioselective analysis of this compound. Methodical screening of different CSPs and careful optimization of the temperature program will be key to achieving baseline separation.
References
Methodological & Application
Application Notes and Protocols: Use of 2,4,5-Trimethyl-1,3-dioxolane as a Chiral Auxiliary in Aldol Reactions
A comprehensive search of scientific literature and chemical databases has revealed no specific examples or established protocols for the use of 2,4,5-trimethyl-1,3-dioxolane as a chiral auxiliary in aldol reactions. While the principles of chiral auxiliary-mediated asymmetric synthesis are well-documented, the application of this particular compound for controlling stereoselectivity in aldol reactions does not appear to be reported in available scientific literature.
This document will, therefore, provide a general overview of the role of chiral auxiliaries in aldol reactions, drawing on established examples, to offer a foundational understanding of the concepts requested. It is important to note that the specific quantitative data, experimental protocols, and reaction diagrams for this compound cannot be provided due to the absence of published research.
General Principles of Chiral Auxiliaries in Aldol Reactions
The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. When both the enolate and the aldehyde have prochiral centers, up to four stereoisomers can be formed. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[1][2]
The general workflow for using a chiral auxiliary in an aldol reaction is as follows:
-
Attachment of Chiral Auxiliary: The chiral auxiliary is covalently bonded to the enolate precursor (e.g., a carboxylic acid or ketone).
-
Diastereoselective Aldol Reaction: The modified substrate undergoes an aldol reaction, where the steric and electronic properties of the chiral auxiliary direct the approach of the electrophile (aldehyde), leading to the formation of one diastereomer in preference to others.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched β-hydroxy carbonyl compound. The auxiliary can often be recovered and reused.[2]
A widely recognized and successful example of this strategy is the Evans Aldol Reaction , which utilizes chiral oxazolidinones.[1][3]
The Evans Aldol Reaction: A Model System
In the Evans methodology, a chiral oxazolidinone, derived from an amino acid, is acylated.[3] The resulting imide is then converted to a specific Z-enolate using a boron triflate and a hindered base. This enolate reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state.[4] The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the aldehyde to the opposite face and thereby controlling the absolute stereochemistry of the two newly formed stereocenters.[1][3]
Below is a generalized workflow for an Evans-type aldol reaction.
Caption: Generalized workflow for a chiral auxiliary-mediated aldol reaction.
Hypothetical Role of this compound
While no data exists, one could speculate on how a chiral dioxolane like this compound might function as a chiral auxiliary. If derived from a chiral diol, the stereocenters at the 4 and 5 positions could potentially influence the facial selectivity of an enolate reaction. The methyl groups would create a specific steric environment intended to direct the course of the aldol addition.
The proposed mechanism would likely involve the formation of an enolate from a ketone or ester derivative of the dioxolane. The stereochemical outcome would depend on the ability of the dioxolane's stereocenters to effectively bias the transition state of the reaction.
The logical relationship for designing such an experiment is outlined below.
Caption: Hypothetical research workflow for evaluating a new chiral auxiliary.
Conclusion
The concept of using chiral auxiliaries to control the stereochemistry of aldol reactions is a cornerstone of modern asymmetric synthesis. However, the specific application of this compound for this purpose is not documented in the scientific literature. Researchers and drug development professionals interested in this area should refer to established and well-documented chiral auxiliaries, such as Evans oxazolidinones, for reliable and predictable results. Further research would be required to determine if this compound could function as a viable chiral auxiliary. Without experimental data, any discussion of its efficacy, reaction conditions, or resulting stereoselectivity remains speculative.
References
Application Notes and Protocols for Diastereoselective Synthesis Utilizing 2,4,5-Trimethyl-1,3-dioxolane Acetals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and potential applications of 2,4,5-trimethyl-1,3-dioxolane acetals as chiral auxiliaries in diastereoselective synthesis. While direct and extensive literature on the use of this specific acetal is limited, the following sections extrapolate from the well-established principles of chiral acetal-mediated asymmetric induction to provide hypothetical, yet plausible, protocols and applications.
Introduction: The Principle of Chiral Acetal Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary creates a diastereomeric transition state, leading to the preferential formation of one diastereomer over another. Chiral acetals, formed from the reaction of a carbonyl compound with a chiral diol, are a well-established class of chiral auxiliaries.
The this compound moiety, derived from the chiral diol 2,3-butanediol, can serve as a chiral auxiliary. The stereogenic centers at the 4- and 5-positions of the dioxolane ring can effectively bias the approach of a nucleophile or electrophile to a reactive center elsewhere in the molecule, leading to a high degree of diastereoselectivity. Following the desired transformation, the chiral auxiliary can be cleaved and potentially recovered. A notable example of a similar chiral auxiliary is the acetal derived from (-)-2,3-butanediol, which has been used to induce diastereoselectivity in cyclization reactions[1].
Hypothetical Application: Diastereoselective Aldol Reaction
A plausible application of a this compound acetal is in a substrate-controlled diastereoselective aldol reaction. In this hypothetical example, a ketone is first converted to a chiral acetal using (2R,3R)-2,3-butanediol and a methylating agent. The resulting substrate, now containing the this compound moiety, can undergo a deprotonation to form a chiral enolate. The subsequent reaction of this enolate with an aldehyde is expected to proceed with high diastereoselectivity due to the steric hindrance imposed by the methyl groups on the dioxolane ring, which directs the approach of the aldehyde.
Workflow for Diastereoselective Aldol Reaction
Caption: General workflow for a hypothetical diastereoselective aldol reaction.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the diastereoselective aldol reaction described above with various aldehydes.
| Entry | Aldehyde (R-CHO) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | THF | -78 | 85 | 95:5 |
| 2 | Isobutyraldehyde | THF | -78 | 92 | 98:2 |
| 3 | Acetaldehyde | THF | -78 | 78 | 92:8 |
| 4 | Cinnamaldehyde | Toluene | -78 | 81 | 90:10 |
Experimental Protocols
4.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reagents should be purified and dried according to standard procedures.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Diastereomeric ratios can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture or purified product.
4.2. Protocol for the Synthesis of the Chiral this compound Acetal
-
To a solution of the starting ketone (1.0 equiv.) and (2R,3R)-2,3-butanediol (1.2 equiv.) in anhydrous toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (as monitored by TLC), the reaction is cooled to room temperature, and a methylating agent, such as methyl triflate (1.5 equiv.), and a non-nucleophilic base, such as 2,6-lutidine (1.6 equiv.), are added.
-
The reaction mixture is stirred at room temperature until the methylation is complete.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral this compound acetal.
4.3. Protocol for the Diastereoselective Aldol Reaction
-
To a solution of diisopropylamine (1.1 equiv.) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. The solution is stirred at this temperature for 30 minutes.
-
A solution of the chiral this compound acetal (1.0 equiv.) in anhydrous THF is added dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
The desired aldehyde (1.2 equiv.) is then added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours or until completion as indicated by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a diastereomerically enriched aldol adduct, can be purified by flash column chromatography.
4.4. Protocol for the Cleavage of the Chiral Auxiliary
-
The purified aldol adduct is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).
-
A catalytic amount of a strong acid, such as hydrochloric acid or pyridinium p-toluenesulfonate (PPTS), is added.
-
The reaction is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC).
-
The reaction mixture is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, the chiral β-hydroxy ketone, is purified by flash column chromatography. The aqueous layer can be further processed to recover the chiral 2,3-butanediol.
Hypothetical Reaction Mechanism
Caption: Proposed mechanism for diastereoselection in the aldol reaction.
Conclusion
While the direct application of this compound acetals as chiral auxiliaries in diastereoselective synthesis is not extensively documented, the principles of asymmetric induction using chiral acetals are well-founded. The provided hypothetical protocols and data serve as a guide for researchers interested in exploring the potential of this and related chiral auxiliaries in the development of novel stereoselective methodologies, which are of significant interest in the fields of pharmaceutical and materials science. Further research is warranted to establish the efficacy and substrate scope of this particular chiral auxiliary.
References
Application of 2,4,5-Trimethyl-1,3-dioxolane in Natural Product Synthesis: A Review of Current Findings
While 2,4,5-trimethyl-1,3-dioxolane is a known organic compound, a comprehensive review of scientific literature reveals a notable absence of its specific application as a chiral auxiliary in the stereocontrolled synthesis of natural products. This acetal, derived from 2,3-butanediol and acetaldehyde, possesses inherent chirality. However, its role in directing the stereochemical outcome of reactions in complex molecule synthesis has not been prominently documented in peer-reviewed publications.
Our investigation into the synthesis of various natural products, including frontalin, phoracantholide I, and ipsenol, did not uncover any instances where this compound was employed as a key stereodirecting element. The enantioselective syntheses of these molecules have been achieved through a variety of other well-established methods, such as the use of chiral catalysts, enzymes, or other chiral auxiliaries.
The broader class of 1,3-dioxolanes, however, plays a crucial role in natural product synthesis, primarily as protecting groups for 1,2-diols . This strategy is widely employed to mask the reactivity of diol functionalities while other chemical transformations are carried out on the molecule. The stability of the dioxolane ring under various reaction conditions, coupled with its reliable cleavage under acidic conditions, makes it an invaluable tool for synthetic chemists.
General Principles of 1,3-Dioxolanes as Protecting Groups
The formation of a 1,3-dioxolane involves the acid-catalyzed reaction of a 1,2-diol with an aldehyde or a ketone. The reaction is reversible, and the equilibrium is typically driven towards the product by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.
The stability of the 1,3-dioxolane protecting group is a key advantage. It is generally robust under basic, nucleophilic, and reductive conditions, allowing for a wide range of synthetic manipulations on other parts of the molecule. Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the diol.
Experimental Protocols for Acetal Formation and Cleavage
While a specific protocol for the use of this compound as a chiral auxiliary could not be provided due to a lack of published examples, the following general protocols for the formation and cleavage of 1,3-dioxolane protecting groups are widely applicable in organic synthesis.
General Protocol for the Protection of a 1,2-Diol as a 1,3-Dioxolane
This protocol describes a standard procedure for the formation of a 1,3-dioxolane from a 1,2-diol and an aldehyde or ketone.
Table 1: Materials and Reagents for 1,3-Dioxolane Formation
| Reagent/Material | Purpose | Typical Amount |
| 1,2-Diol | Substrate | 1.0 equiv |
| Aldehyde or Ketone | Acetal formation | 1.1 - 1.5 equiv |
| Acid Catalyst (e.g., p-TsOH) | Catalyst | 0.01 - 0.05 equiv |
| Anhydrous Solvent (e.g., Toluene) | Reaction medium | Sufficient to dissolve reactants |
| Dean-Stark Apparatus | Water removal | - |
| Round-bottom flask, condenser | Reaction vessel | - |
| Magnetic stirrer and stir bar | Agitation | - |
| Heating mantle | Heating | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol, the aldehyde or ketone, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Add sufficient anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue heating until no more water is collected, and the reaction is deemed complete by a suitable monitoring technique (e.g., thin-layer chromatography).
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by an appropriate method, such as flash column chromatography.
Workflow for Diol Protection
Caption: General workflow for the protection of a 1,2-diol as a 1,3-dioxolane.
General Protocol for the Deprotection of a 1,3-Dioxolane
This protocol outlines a standard acidic hydrolysis method for the removal of a 1,3-dioxolane protecting group.
Table 2: Materials and Reagents for 1,3-Dioxolane Cleavage
| Reagent/Material | Purpose | Typical Amount |
| Protected Diol (1,3-Dioxolane) | Substrate | 1.0 equiv |
| Aqueous Acid (e.g., 1M HCl) | Catalyst/Reagent | Catalytic to stoichiometric |
| Organic Solvent (e.g., THF, Acetone) | Reaction medium | Sufficient to dissolve substrate |
| Round-bottom flask | Reaction vessel | - |
| Magnetic stirrer and stir bar | Agitation | - |
Procedure:
-
Dissolve the 1,3-dioxolane-protected compound in a suitable organic solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask.
-
Add an aqueous solution of a strong acid (e.g., 1M HCl) to the mixture. The reaction can be monitored by thin-layer chromatography.
-
Stir the reaction at room temperature until the starting material is consumed. Gentle heating may be required in some cases.
-
Once the reaction is complete, neutralize the acid by the careful addition of a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the deprotected diol as necessary.
Workflow for Diol Deprotection
Caption: General workflow for the deprotection of a 1,3-dioxolane to reveal the 1,2-diol.
Conclusion
Application Notes and Protocols: 2,4,5-Trimethyl-1,3-dioxolane as a Protecting Group for 1,2-Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and natural product chemistry, the strategic use of protecting groups is essential for achieving high yields and selectivity. The 2,4,5-trimethyl-1,3-dioxolane group serves as a specialized cyclic acetal for the temporary protection of 1,2-diols. Formed from the acid-catalyzed reaction of a 1,2-diol with acetaldehyde or its equivalent, this protecting group offers robust stability in neutral to strongly basic environments, as well as in the presence of various reducing agents and nucleophiles.[1] Its removal is typically effected under acidic conditions, allowing for the selective unmasking of the diol functionality when required.
The presence of methyl groups at the 2, 4, and 5-positions of the dioxolane ring can influence the stereochemical outcome of the protection reaction and modify the stability of the protecting group compared to simpler acetals like the acetonide (isopropylidene ketal). The formation of the this compound introduces a new stereocenter at the 2-position, which can result in the formation of diastereomers if the diol itself is chiral.
Applications in Organic Synthesis
The primary role of the this compound group is to mask the hydroxyl groups of a 1,2-diol, preventing their interference in subsequent synthetic transformations. Key applications include:
-
Protection during Nucleophilic Attack and Basic Reactions: The protected diol is stable to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and hydrides (e.g., LiAlH4, NaBH4).[2]
-
Stability under Reductive and Oxidative Conditions: Cyclic acetals are generally stable under a variety of reductive and oxidative conditions, although they can be cleaved by strong oxidizing agents under acidic conditions.[3]
-
Use in Stereoselective Synthesis: The chirality of the 1,2-diol can influence the stereoselective formation of the this compound, and the chiral environment of the protecting group can, in turn, direct subsequent reactions on the substrate. The stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes has been studied in the context of cholesteric induction, indicating the importance of the chiral dioxolane ring.[4]
Data Presentation
Table 1: General Conditions for Acetal Protection of 1,2-Diols
| Reagent(s) | Catalyst | Solvent | Temperature | Time | Yield Range |
| Acetone | CuSO₄ | Acetone | Room Temp. | 36 h | ~83% |
| 2,2-Dimethoxypropane | Camphorsulfonic acid | CH₂Cl₂ | Room Temp. | 2 - 7 h | 82% - 86% |
| 2,2-Dimethoxypropane | Pyridinium p-toluenesulfonate | DMF | Room Temp. | 60 min | ~88% |
| 2-Methoxypropene | Camphorsulfonic acid | THF | Room Temp. | 18 h | ~95% |
Data adapted from general acetonide formation conditions, which are analogous to the formation of this compound.[5]
Table 2: General Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxolanes
| Reagent(s) | Solvent(s) | Temperature | Time | Yield Range |
| HCl | H₂O, MeOH | Not specified | 5 - 72 h | 80% - 85% |
| HCl | H₂O, THF | Room Temp. | 5 h | ~92% |
| HCl | MeOH | -12 to 0 °C | 7 h | ~65% |
| Trifluoroacetic acid | H₂O, MeCN | 0 °C to Room Temp. | 45 min | ~85% |
Data for the deprotection of acetonides, illustrating typical conditions for 1,3-dioxolane cleavage.[5]
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol (e.g., (±)-2,3-Butanediol) with Acetaldehyde Diethyl Acetal
This protocol describes the formation of this compound from a representative 1,2-diol. Acetaldehyde diethyl acetal is often used as a stable and easy-to-handle source of acetaldehyde.
Materials:
-
(±)-2,3-Butanediol (1.0 eq)
-
Acetaldehyde diethyl acetal (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the (±)-2,3-butanediol and anhydrous toluene.
-
Add acetaldehyde diethyl acetal and p-TsOH·H₂O to the flask.
-
Heat the reaction mixture to reflux and collect the water/ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diol is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the this compound.
Protocol 2: Deprotection of this compound
This protocol outlines the acidic hydrolysis of the this compound to regenerate the 1,2-diol.
Materials:
-
This compound protected diol (1.0 eq)
-
Aqueous solution of a strong acid (e.g., 2 M HCl) or an organic acid (e.g., trifluoroacetic acid)
-
A suitable solvent system (e.g., tetrahydrofuran/water, methanol/water)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound protected diol in a suitable solvent mixture such as THF/water.
-
Add the acidic solution (e.g., 2 M HCl) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed. Gentle heating may be required in some cases.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting diol by column chromatography, recrystallization, or distillation as appropriate.
Mandatory Visualizations
Caption: Acid-catalyzed formation of this compound.
Caption: Acid-catalyzed deprotection of this compound.
Caption: General workflow for using this compound.
References
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. A study of the stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes by cholesteric induction in nematic phases and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
Application Notes and Protocols: Acid-Catalyzed Cleavage of the 2,4,5-Trimethyl-1,3-dioxolane Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the pharmaceutical and drug development industries, the use of protecting groups is a fundamental strategy to mask reactive functional groups. The 1,3-dioxolane moiety is a commonly employed protecting group for aldehydes and ketones due to its ease of formation and general stability under neutral and basic conditions. The 2,4,5-trimethyl-1,3-dioxolane is a specific type of acetal used to protect carbonyl functionalities. The removal of this protecting group, or deprotection, is a critical step to reveal the original carbonyl group for subsequent synthetic transformations. This process is typically achieved through acid-catalyzed hydrolysis. This application note provides a detailed overview of the acid-catalyzed cleavage of the this compound protecting group, including the reaction mechanism, common reagents, a detailed experimental protocol, and expected outcomes.
Reaction Mechanism
The acid-catalyzed cleavage of this compound proceeds via a hydrolysis reaction. The mechanism is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, which makes it a better leaving group. Subsequent cleavage of a carbon-oxygen bond leads to the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and further hydrolysis steps, results in the regeneration of the carbonyl compound and the corresponding diol, in this case, 2,3-butanediol.
Common Acidic Catalysts for Deprotection
A variety of Brønsted and Lewis acids can be employed to catalyze the cleavage of dioxolane protecting groups. The choice of catalyst often depends on the sensitivity of other functional groups present in the molecule and the desired reaction kinetics. Mild acidic conditions are often preferred to avoid unwanted side reactions.
| Catalyst | Typical Conditions | Notes |
| Brønsted Acids | ||
| Hydrochloric Acid (HCl) | Dilute aqueous solution (e.g., 1-2 M) in an organic solvent (e.g., THF, acetone) at room temperature. | A common and effective method, but the strong acidity may not be suitable for acid-sensitive substrates. |
| Sulfuric Acid (H₂SO₄) | Dilute aqueous solution in an organic solvent. | Similar to HCl, effective but can cause undesired side reactions with sensitive molecules. |
| p-Toluenesulfonic Acid (p-TSA) | Catalytic amount in a mixture of an organic solvent and water (e.g., acetone/water) at room temperature or slightly elevated temperatures. | A milder and often preferred crystalline solid acid that is easy to handle.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in a protic solvent like ethanol or a mixture of organic solvent and water at room temperature or with mild heating. | A very mild acidic catalyst, suitable for substrates with highly acid-labile functional groups. |
| Lewis Acids | ||
| Ferric Chloride (FeCl₃) on Silica Gel | Catalytic amount in an organic solvent like dichloromethane at room temperature. | A mild and heterogeneous catalyst that can be easily removed by filtration. |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Catalytic amount in acetonitrile containing water at room temperature. | Provides mild and selective deprotection conditions. |
| Other Reagents | ||
| Iodine (I₂) | Catalytic amount in acetone with a small amount of water at room temperature. | A mild and neutral deprotection method. |
Experimental Protocol: Acid-Catalyzed Cleavage of this compound
This protocol describes a general procedure for the deprotection of this compound using p-toluenesulfonic acid as the catalyst. This method is widely applicable and employs readily available reagents.
Materials:
-
This compound substrate
-
Acetone
-
Deionized water
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound substrate in a 9:1 mixture of acetone and water (e.g., 10 mL of solvent per 1 mmol of substrate).
-
Addition of Catalyst: To the stirring solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure carbonyl compound.
Expected Outcomes Under Various Conditions
The efficiency of the deprotection can be influenced by the choice of acid catalyst, solvent, temperature, and reaction time. The following table provides illustrative examples of expected outcomes.
| Catalyst (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| p-TSA·H₂O (0.1) | Acetone/H₂O (9:1) | 25 | 2-4 | >95 |
| HCl (1 M aqueous) | THF | 25 | 0.5-1 | >95 |
| PPTS (0.2) | Ethanol/H₂O (4:1) | 50 | 8-12 | 85-95 |
| FeCl₃ on Silica (0.15) | Dichloromethane | 25 | 3-5 | 90-98 |
Note: The data presented in this table are illustrative and based on typical outcomes for the deprotection of similar dioxolane substrates. Actual results may vary depending on the specific substrate and experimental conditions.
Visualizations
Caption: Reaction mechanism of acid-catalyzed dioxolane cleavage.
Caption: Experimental workflow for dioxolane deprotection.
References
Application Notes and Protocols for the Formation of 2,4,5-Trimethyl-1,3-dioxolane from Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4,5-trimethyl-1,3-dioxolane, a cyclic acetal, through the acid-catalyzed reaction of 2,3-butanediol with acetaldehyde. The formation of acetals from diols and aldehydes is a fundamental reaction in organic chemistry, often employed for the protection of carbonyl groups or diols in multi-step syntheses.[1] This protocol utilizes a Dean-Stark apparatus to effectively remove water, driving the reaction equilibrium towards the formation of the desired dioxolane. This application note includes a detailed experimental procedure, a summary of the physical and spectroscopic properties of the product, and a visual representation of the experimental workflow.
Introduction
1,3-Dioxolanes are a class of cyclic acetals that serve as important intermediates and protecting groups in organic synthesis. Their stability under neutral and basic conditions, coupled with their facile removal under acidic conditions, makes them valuable tools for chemists. The specific compound, this compound, is formed from the reaction of 2,3-butanediol and acetaldehyde. Understanding the protocol for its formation is relevant for various applications, including fine chemical synthesis and the development of new chemical entities.
The reaction is an equilibrium process, and to achieve high yields, the removal of water is crucial.[2] A common and efficient method to achieve this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. The acid catalyst, typically a strong protic acid such as p-toluenesulfonic acid, protonates the carbonyl oxygen of the aldehyde, rendering it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.
Key Compound Properties
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| CAS Number | 3299-32-9 |
| Boiling Point | 115-117 °C at 760 mmHg (estimated)[3] |
| Appearance | Colorless liquid (expected) |
Experimental Protocol
This protocol is adapted from established methods for acetal formation.
Materials:
-
2,3-Butanediol
-
Acetaldehyde
-
Toluene (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid monohydrate (or another acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,3-butanediol (1.0 equivalent) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
Once refluxing, slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to heat at reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the progress of the reaction by the amount of water collected. The reaction is typically complete when no more water is collected.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain this compound.
-
Reaction Scheme & Signaling Pathway
The formation of this compound proceeds through an acid-catalyzed nucleophilic addition-elimination mechanism.
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Spectroscopic Data Summary
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following table summarizes expected and reported data.
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR | Characteristic peaks for the methyl groups and the dioxolane ring protons. |
| ¹³C NMR | Signals corresponding to the methyl carbons and the carbons of the dioxolane ring. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 116, along with characteristic fragmentation patterns.[4][5] |
| Gas Chromatography | Retention index data is available for both polar and non-polar columns.[6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete water removal. | Ensure the Dean-Stark trap is functioning correctly and the reaction is refluxing at a temperature sufficient for azeotropic removal of water. |
| Inactive catalyst. | Use a fresh or properly stored acid catalyst. | |
| Loss of volatile acetaldehyde. | Add acetaldehyde slowly to the refluxing mixture and ensure the condenser is efficient. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Extend the reaction time until water collection ceases. |
| Inefficient purification. | Ensure proper technique during distillation. | |
| Product is acidic | Incomplete neutralization. | Ensure thorough washing with saturated sodium bicarbonate solution during work-up. |
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]
- 5. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Chiral 1,3-Dioxolanes in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of 2,4,5-trimethyl-1,3-dioxolane in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available literature. Therefore, these application notes will focus on the broader class of chiral 1,3-dioxolanes, providing representative examples and protocols that illustrate their potential use and general methodologies. These principles can be extrapolated to novel dioxolane structures such as this compound.
Introduction
1,3-Dioxolanes are a versatile class of heterocyclic compounds widely employed in organic synthesis. In the realm of pharmaceutical development, chiral 1,3-dioxolanes are of particular importance, serving dual roles as both protecting groups for 1,2-diols and carbonyls, and as powerful chiral auxiliaries to control stereochemistry in asymmetric synthesis.[1][2] The inherent chirality of these molecules, often derived from readily available chiral pool starting materials, allows for the diastereoselective synthesis of complex pharmaceutical intermediates, a critical step in the production of enantiomerically pure active pharmaceutical ingredients (APIs).[1][3][4]
The stereocenters at the 2, 4, and 5-positions of the dioxolane ring can effectively bias the facial selectivity of reactions on a tethered substrate, leading to high diastereomeric and enantiomeric excesses.[1] This control is paramount in drug synthesis, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5]
Key Applications in Pharmaceutical Synthesis
The primary applications of chiral 1,3-dioxolanes in the synthesis of pharmaceutical intermediates can be categorized as follows:
-
Protection of Diols and Carbonyls: The formation of a 1,3-dioxolane is a robust method for protecting 1,2-diols or aldehydes and ketones from a wide range of reaction conditions. The stability of the dioxolane ring to basic and nucleophilic reagents makes it an ideal protecting group in multi-step syntheses.
-
Asymmetric Synthesis via Chiral Auxiliaries: Chiral 1,3-dioxolanes derived from enantiopure starting materials can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a key bond-forming reaction.[2][3] After the desired stereocenter is established, the auxiliary can be cleaved and often recovered.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and application of chiral 1,3-dioxolanes in the preparation of pharmaceutical intermediates, based on examples from the literature.
Table 1: Synthesis of Chiral 1,3-Dioxolane Derivatives
| Entry | Starting Aldehyde | Starting Diol | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Salicylaldehyde | (2R,3R)-2,3-Butanediol | Montmorillonite K10 | 2-(2-Hydroxyphenyl)-4,5-dimethyl-1,3-dioxolane | 85 | >99 | [1] |
| 2 | Salicylaldehyde | (R)-1,2-Propanediol | Montmorillonite K10 | 2-(2-Hydroxyphenyl)-4-methyl-1,3-dioxolane | 78 | >99 | [1] |
| 3 | Salicylaldehyde | (2S,3S)-1,4-Dibenzyloxy-2,3-butanediol | Montmorillonite K10 | 2-(2-Hydroxyphenyl)-4,5-bis(benzyloxymethyl)-1,3-dioxolane | 81 | >99 | [1] |
Table 2: Application of Chiral 1,3-Dioxolanes in Asymmetric Synthesis
| Entry | Dioxolane Intermediate | Reaction Type | Electrophile | Product | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (2S,5S)-5-Phenyl-2-tert-butyl-1,3-dioxolan-4-one | Michael Addition | Butenolide | Substituted dioxolanone | 95:5 | |
| 2 | Evans Oxazolidinone (analogue) | Aldol Reaction | Benzaldehyde | β-Hydroxy amide | >99:1 | [2] |
| 3 | (2S)-5-Methylene-2-tert-butyl-1,3-dioxolan-4-one | Diels-Alder | Cyclopentadiene | Cycloadduct | 90:10 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and use of chiral 1,3-dioxolanes. Researchers should adapt these protocols based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for the Synthesis of a Chiral 1,3-Dioxolane
This protocol describes the acid-catalyzed acetalization of an aldehyde with a chiral diol.
Materials:
-
Aldehyde (1.0 eq)
-
Chiral diol (1.0-1.2 eq)
-
Acid catalyst (e.g., Montmorillonite K10, p-toluenesulfonic acid, 0.01-0.1 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add the aldehyde, chiral diol, and anhydrous toluene.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,3-dioxolane.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess using chiral HPLC or GC analysis.
Protocol 2: General Procedure for a Diastereoselective Aldol Reaction Using a Chiral Dioxolane-based Auxiliary
This protocol outlines a representative aldol reaction where a chiral 1,3-dioxolane derivative acts as a chiral auxiliary.
Materials:
-
Chiral N-acyl-1,3-dioxolanone (1.0 eq)
-
Lewis acid (e.g., TiCl₄, Bu₂BOTf, 1.1 eq)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine, 1.2 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated ammonium chloride solution)
Procedure:
-
Dissolve the chiral N-acyl-1,3-dioxolanone in anhydrous dichloromethane in a flame-dried, inert gas-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid to the solution and stir for 30 minutes.
-
Add the tertiary amine base dropwise and continue stirring for another 30-60 minutes to form the enolate.
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the aldol adduct.
Characterization:
-
Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude reaction mixture.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: General workflow for the synthesis and application of a chiral 1,3-dioxolane as a chiral auxiliary in pharmaceutical intermediate synthesis.
Caption: Logical relationship in a multi-step synthesis of a pharmaceutical intermediate utilizing a chiral 1,3-dioxolane.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols for Stereoselective Reactions Mediated by 2,3-Butanediol-Derived Chiral Acetals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chiral acetals derived from (2R,3R)- or (2S,3S)-2,3-butanediol as effective chiral auxiliaries in stereoselective synthesis. The core structure of these auxiliaries, when formed from an aldehyde, corresponds to a 2,4,5-trimethyl-1,3-dioxolane scaffold, where the chirality of the butanediol backbone effectively controls the stereochemical outcome of reactions at a remote prochiral center. This document outlines key applications, presents quantitative data for diastereoselective reactions, and provides detailed experimental protocols.
Application: Diastereoselective Nucleophilic Addition to α-Keto Acetals
A significant application of chiral 2,3-butanediol as a chiral auxiliary is in the diastereoselective addition of organometallic reagents to α-keto acetals. By masking a ketone as a chiral acetal, one can achieve high levels of stereocontrol in the formation of tertiary alcohols. The chiral environment created by the dioxolane ring directs the nucleophilic attack to one face of the carbonyl group.
Data Presentation
The following table summarizes the diastereoselectivity of the addition of Grignard reagents to a chiral α-keto acetal derived from a cyclic ketone and (-)-(2R,3R)-2,3-butanediol.
| Entry | Grignard Reagent | Product Diastereomeric Ratio (d.r.) |
| 1 | MeMgI | >99:1 |
| 2 | EtMgBr | >99:1 |
| 3 | PhMgBr | >99:1 |
Data extracted from studies on nucleophilic addition to chiral α-keto acetals in cyclic systems.[1][2]
Experimental Protocols
Protocol 2.1: Synthesis of Chiral α-Keto Acetal from a Cyclic Ketone
This protocol describes the preparation of a chiral α-keto acetal from an α-hydroxydimethyl acetal precursor and (-)-(2R,3R)-2,3-butanediol.
Materials:
-
α-Hydroxydimethyl acetal of a cyclic ketone
-
(-)-(2R,3R)-2,3-butanediol
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of the α-hydroxydimethyl acetal (1.0 eq) in anhydrous CH₂Cl₂, add (-)-(2R,3R)-2,3-butanediol (1.2 eq).
-
Add a catalytic amount of p-TsOH to the mixture.
-
Stir the resulting solution at room temperature for 12 hours under a nitrogen atmosphere.
-
Add a small amount of K₂CO₃ and stir for an additional 10 minutes to neutralize the acid.
-
Filter the mixture to remove the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral α-keto acetal.
-
Purify the product by column chromatography on silica gel.
Protocol 2.2: Diastereoselective Grignard Addition to the Chiral α-Keto Acetal
This protocol details the highly diastereoselective addition of a Grignard reagent to the prepared chiral α-keto acetal.
Materials:
-
Chiral α-keto acetal
-
Grignard reagent (e.g., MeMgI, EtMgBr, or PhMgBr in a suitable solvent like THF or ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral α-keto acetal (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (3.0 eq) to the cooled solution via a syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The diastereomeric ratio of the product can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by column chromatography on silica gel.
Visualization of Reaction Pathway and Workflow
Diagram 3.1: Synthesis of Chiral α-Keto Acetal
Caption: Workflow for the synthesis of a chiral α-keto acetal.
Diagram 3.2: Diastereoselective Nucleophilic Addition
Caption: General workflow for the diastereoselective Grignard addition.
Diagram 3.3: Proposed Transition State for Stereoselectivity
Caption: Proposed chelation model for diastereoselectivity.
References
Mild Deprotection of 2,4,5-Trimethyl-1,3-dioxolane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the selective removal of protecting groups under mild conditions is a critical step in multi-step organic synthesis. The 2,4,5-trimethyl-1,3-dioxolane group, a commonly used acetal for the protection of carbonyl functionalities, can be challenging to deprotect without affecting other sensitive moieties within a complex molecule. This document provides detailed application notes and protocols for the deprotection of this compound under mild conditions, ensuring high yields and preservation of other functional groups.
Introduction to Mild Deprotection Strategies
The stability of the this compound protecting group is pH-dependent, being stable to basic and nucleophilic conditions but labile under acidic conditions. Traditional deprotection methods often rely on harsh acidic hydrolysis, which can lead to undesired side reactions and degradation of sensitive substrates. The methods outlined below utilize mild reagents and conditions to achieve efficient and selective deprotection. These approaches include mild acid-catalyzed hydrolysis, iodine-mediated deprotection, and a reductive cleavage method.
Comparative Data of Deprotection Methods
The following table summarizes the quantitative data for various mild deprotection methods applicable to acetals and ketals, providing a basis for selecting the most suitable method for a specific substrate and synthetic strategy. While specific data for this compound is limited in the literature, the presented data for analogous structures serve as a valuable guide.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Mild Acid-Catalyzed Hydrolysis | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | 1 - 6 hours | 85 - 98 | Highly chemoselective; tolerates acid-sensitive groups like TBDMS, Bn, and THP ethers.[1][2] |
| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 minutes - 2 hours | 90 - 100 | Environmentally friendly method using water as the solvent.[3] | |
| Iodine-Mediated Deprotection | Iodine (I₂) | Acetone | Room Temperature | 5 - 45 minutes | 90 - 98 | Neutral conditions; highly chemoselective, tolerating double bonds, hydroxyl groups, and other acid-sensitive functionalities.[4][5] |
| Reductive Deprotection | Nickel Boride (in situ from NiCl₂ and NaBH₄) | Methanol | Room Temperature | 15 - 60 minutes | 85 - 95 | Reductive cleavage to the corresponding carbonyl compound; chemoselective towards various functional groups. |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below.
Protocol 1: Deprotection using Cerium(III) Triflate in Wet Nitromethane
This method is highly effective for the deprotection of cyclic acetals under nearly neutral conditions.[1][2]
Materials:
-
This compound protected compound
-
Cerium(III) triflate (Ce(OTf)₃)
-
Nitromethane (CH₃NO₂)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of the this compound protected substrate (1.0 mmol) in nitromethane (10 mL), add distilled water (0.5 mL) to create a "wet" solvent environment.
-
Add cerium(III) triflate (0.3 mmol, 30 mol%) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Iodine-Catalyzed Deprotection in Acetone
This protocol offers a rapid and highly chemoselective deprotection under neutral conditions.[4][5]
Materials:
-
This compound protected compound
-
Iodine (I₂)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve the this compound protected substrate (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add iodine (0.1 mmol, 10 mol%) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 5 to 45 minutes.
-
After completion, remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (15 mL) to remove excess iodine, followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography if required.
Protocol 3: Reductive Deprotection with Nickel Boride
This method provides a reductive cleavage of the dioxolane to the parent carbonyl compound and is chemoselective.
Materials:
-
This compound protected compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration
Procedure:
-
In a round-bottom flask, dissolve the this compound protected substrate (1.0 mmol) and nickel(II) chloride hexahydrate (2.0 mmol) in methanol (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol) in small portions to the stirred solution. A black precipitate of nickel boride will form.
-
Allow the reaction to warm to room temperature and stir for 15 to 60 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (eluting with a hexane-ethyl acetate gradient) to obtain the pure carbonyl compound.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: A typical experimental workflow for the deprotection reaction.
Caption: A flowchart to aid in selecting the appropriate deprotection method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nickel Boride–Mediated Cleavage of 1,3-Dithiolanes: A Convenient Approach to Reductive Desulfurization [ouci.dntb.gov.ua]
Application Notes and Protocols for Asymmetric Synthesis Employing Chiral Dioxolane Templates
Audience: Researchers, scientists, and drug development professionals.
Note on 2,4,5-Trimethyl-1,3-dioxolane: Extensive literature searches did not yield specific examples of this compound being employed as a chiral template in asymmetric synthesis. The information presented herein is based on the well-established use of a closely related class of compounds, chiral 1,3-dioxolan-4-ones, which serve as effective chiral auxiliaries in a variety of stereoselective transformations. The principles and protocols described can serve as a guide for the potential application of other chiral dioxolane structures.
Introduction to Chiral 1,3-Dioxolan-4-ones as Chiral Auxiliaries
Chiral 1,3-dioxolan-4-ones are versatile chiral auxiliaries in asymmetric synthesis.[1] These templates are typically derived from readily available and enantiomerically pure α-hydroxy acids, such as lactic acid and mandelic acid. The rigid dioxolanone ring structure allows for effective facial shielding of a prochiral center, directing the approach of reagents and leading to high levels of stereocontrol in various chemical reactions.[1]
The general strategy involves the temporary incorporation of the chiral auxiliary onto a substrate, followed by a diastereoselective reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[2][3][4]
Key Applications and Data Presentation
Chiral 1,3-dioxolan-4-ones have been successfully applied in several key asymmetric transformations, including Michael additions and Diels-Alder reactions.[1] The stereochemical outcome is often highly predictable and results in excellent diastereoselectivity.
Michael Addition Reactions
The enolates of N-acyl 1,3-dioxolan-4-ones undergo diastereoselective Michael additions to various α,β-unsaturated compounds. The chiral auxiliary effectively directs the conjugate addition to one face of the enolate.
Table 1: Diastereoselective Michael Addition of a Chiral Dioxolanone to β-Nitrostyrenes [1]
| Entry | Electrophile | Diastereomeric Ratio (dr) | Overall Yield (%) |
| 1 | 4-methoxy-β-nitrostyrene | 90:10 | 79 |
Reaction performed using a (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one derivative.
Experimental Protocols
The following are representative protocols for the synthesis and application of chiral 1,3-dioxolan-4-ones in asymmetric synthesis, based on documented procedures for analogous systems.
Protocol 1: Synthesis of a Chiral 1,3-Dioxolan-4-one from Mandelic Acid
This protocol describes the formation of a chiral dioxolanone from an α-hydroxy acid and an aldehyde, a common method for preparing these chiral auxiliaries.[1]
Materials:
-
(S)-Mandelic acid
-
Pivaldehyde
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-mandelic acid in toluene, add pivaldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography or crystallization to yield the desired (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one.
Protocol 2: Asymmetric Michael Addition
This protocol outlines a general procedure for the diastereoselective Michael addition of a chiral 1,3-dioxolan-4-one enolate to a nitroalkene.[1]
Materials:
-
(2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one derivative
-
Lithium diisopropylamide (LDA)
-
4-methoxy-β-nitrostyrene
-
Hexamethylphosphoramide (HMPA) (Note: HMPA is a carcinogen and should be handled with extreme care in a fume hood with appropriate personal protective equipment)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Dissolve the chiral 1,3-dioxolan-4-one derivative in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 30 minutes to generate the enolate.
-
In a separate flask, dissolve 4-methoxy-β-nitrostyrene in anhydrous THF and add HMPA.
-
Slowly add the solution of the electrophile to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary
The following diagram illustrates the general workflow for employing a chiral auxiliary in asymmetric synthesis.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Signaling Pathway of Stereochemical Induction
The following diagram illustrates the principle of stereochemical induction by a chiral auxiliary through the formation of a diastereomeric transition state.
Caption: Energy profile of a diastereoselective reaction.
References
Troubleshooting & Optimization
Improving diastereomeric ratio in the synthesis of 2,4,5-Trimethyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereomeric ratio in the synthesis of 2,4,5-trimethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed acetalization reaction between acetaldehyde and 2,3-butanediol. This reaction is an equilibrium process where water is a byproduct. The stereochemistry of the starting 2,3-butanediol (chiral or meso) will influence the stereochemistry of the resulting dioxolane.
Q2: What are the possible diastereomers of this compound?
A2: The reaction of acetaldehyde with 2,3-butanediol can yield two primary diastereomers: cis-2,4,5-trimethyl-1,3-dioxolane and trans-2,4,5-trimethyl-1,3-dioxolane. The cis isomer has the two methyl groups at positions 4 and 5 on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides. The methyl group at position 2, originating from acetaldehyde, can also have different orientations relative to the other two methyl groups, leading to further isomeric possibilities depending on the stereochemistry of the 2,3-butanediol used.
Q3: How can I influence the diastereomeric ratio of the product?
A3: The diastereomeric ratio is primarily controlled by the principles of kinetic versus thermodynamic control.[1][2][3] By carefully selecting the reaction temperature, catalyst, and reaction time, you can favor the formation of either the kinetic or the thermodynamic product.
Q4: Which diastereomer is the thermodynamically more stable product?
A4: For substituted cyclic acetals like this compound, the trans isomer is generally the more thermodynamically stable product. This is because the substituents can adopt equatorial positions, minimizing steric hindrance. The cis isomer, with substituents in axial or a mix of axial/equatorial positions, typically experiences greater steric strain.
Troubleshooting Guide: Improving Diastereomeric Ratio
This guide addresses common issues encountered during the synthesis of this compound and provides solutions to improve the diastereomeric ratio.
| Problem | Potential Cause | Recommended Solution |
| Poor Diastereomeric Ratio (Undesired Isomer Predominates) | Reaction under Thermodynamic Control when Kinetic Product is Desired: High reaction temperatures and long reaction times allow the reaction to reach equilibrium, favoring the more stable thermodynamic product (trans isomer). | To favor the kinetic product, perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a strong acid catalyst to accelerate the reaction at lower temperatures. Monitor the reaction closely and stop it before it reaches equilibrium. |
| Reaction under Kinetic Control when Thermodynamic Product is Desired: Low reaction temperatures and short reaction times may not provide enough energy to overcome the activation barrier to form the more stable thermodynamic product. | To favor the thermodynamic product, increase the reaction temperature (e.g., reflux). Use a milder acid catalyst and allow the reaction to proceed for a longer duration to ensure equilibrium is reached. | |
| Inconsistent Diastereomeric Ratios | Inconsistent Reaction Conditions: Variations in temperature, catalyst concentration, or water removal efficiency can lead to fluctuating diastereomeric ratios. | Standardize all reaction parameters. Use a temperature-controlled reaction setup. Ensure consistent and efficient water removal using a properly set up Dean-Stark trap or by adding a drying agent like molecular sieves. |
| Stereochemistry of Starting 2,3-Butanediol: The use of different stereoisomers of 2,3-butanediol (meso, (R,R), or (S,S)) will result in different product diastereomers. | Ensure the stereochemical purity of the starting 2,3-butanediol. The choice of the diol isomer will dictate the achievable diastereomers of the final product. | |
| Low Overall Yield with Desired Diastereomer | Inefficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, reducing the overall yield. | Use a Dean-Stark apparatus with an appropriate azeotroping solvent (e.g., toluene, benzene) to continuously remove water. Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture. |
| Suboptimal Catalyst Choice or Concentration: An inappropriate catalyst or concentration can lead to slow reaction rates or side reactions. | Screen different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Amberlyst-15) and optimize their concentration. Stronger acids may be needed for lower temperature reactions, while milder acids are suitable for reactions under thermodynamic control. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a general method for the synthesis of this compound. The diastereomeric ratio of the product will be dependent on the specific conditions employed, particularly the temperature.
Materials:
-
Acetaldehyde (1.1 eq)
-
2,3-Butanediol (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 2,3-butanediol and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and begin stirring.
-
Slowly add acetaldehyde to the refluxing mixture.
-
Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by TLC or GC analysis.
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
Determine the diastereomeric ratio of the product using NMR spectroscopy or GC analysis.
Visualizations
Logical Relationship: Kinetic vs. Thermodynamic Control
This diagram illustrates the decision-making process for controlling the diastereomeric ratio based on the principles of kinetic and thermodynamic control.
Caption: Strategy for controlling the diastereomeric ratio.
Experimental Workflow: Synthesis of this compound
This workflow outlines the key steps in the synthesis and purification of this compound.
Caption: Key steps in the synthesis of this compound.
References
Technical Support Center: Separation of 2,4,5-Trimethyl-1,3-dioxolane Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of 2,4,5-trimethyl-1,3-dioxolane diastereomers by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound diastereomers?
A1: Diastereomers of this compound have identical molecular weights and similar polarities due to the subtle differences in the spatial arrangement of their methyl groups. This similarity makes their separation by standard column chromatography challenging, often resulting in poor resolution or co-elution.[1]
Q2: What is the most common stationary phase for the separation of these diastereomers?
A2: Normal-phase column chromatography using silica gel is the most common and cost-effective method for the preparative separation of diastereomers like this compound.[2] The success of the separation is highly dependent on the optimization of the mobile phase.
Q3: How do I select an appropriate mobile phase for the separation?
A3: The selection of the mobile phase is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[1] A good starting point is a binary mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate or diethyl ether.[3] The ideal solvent system will show a noticeable difference in the retention factor (Rf) values of the diastereomers.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A4: Yes, HPLC is a powerful technique for the analytical and small-scale preparative separation of these diastereomers. Normal-phase HPLC with a silica column can be effective. For challenging separations where baseline resolution is not achieved on silica, a chiral stationary phase (CSP) may offer the necessary selectivity, even though diastereomers are not enantiomers.[4]
Q5: Is derivatization a viable strategy if separation is unsuccessful?
A5: While this compound itself is an acetal, if the parent molecule contains other functional groups, derivatization to form esters or ethers can alter the polarity and steric profile of the diastereomers, potentially making them easier to separate on a standard silica gel column.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or No Separation (Co-elution) | The mobile phase polarity is too high or too low, resulting in insufficient differential interaction with the silica gel.[6] | Optimize the Mobile Phase: Systematically screen different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate from 99:1 to 90:10). Use TLC to identify the optimal solvent system that provides the largest difference in Rf values (ΔRf) between the two spots.[1] |
| The column is overloaded with the sample mixture. | Reduce Sample Load: As a general guideline, the amount of sample loaded should be approximately 1-2% of the mass of the silica gel for difficult separations. | |
| The column was not packed properly, leading to channeling and band broadening. | Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for high resolution.[1] | |
| Broad or Tailing Peaks | The compound has poor solubility in the chosen mobile phase. | Improve Solubility: If the compound is not fully soluble, it can lead to tailing. Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase before loading. "Dry loading" the sample adsorbed onto a small amount of silica gel can also mitigate this issue. |
| Strong interactions between the analyte and the acidic silanol groups on the silica surface. | Modify the Mobile Phase: Adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can reduce tailing by neutralizing active sites on the silica. However, for a neutral compound like this compound, this is less likely to be the primary issue. | |
| Compound Does Not Elute | The mobile phase is not polar enough to move the compound down the column. | Increase Mobile Phase Polarity: If the compound remains at the top of the column, gradually increase the percentage of the polar solvent in your mobile phase. If a hexane/ethyl acetate system is not effective, consider a more polar system like dichloromethane/methanol. |
| The compound may have decomposed on the acidic silica gel. | Assess Compound Stability: Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for an extended period before eluting. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[7] |
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems of varying polarity (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).
-
Spot the TLC Plate: Dissolve a small amount of the diastereomeric mixture in a volatile solvent. Using a capillary tube, spot the mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber and allow the solvent to ascend to near the top.
-
Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a suitable method (e.g., potassium permanganate stain, as dioxolanes are not UV-active).
-
Select the Optimal Solvent System: The ideal solvent system will provide good separation between the two diastereomer spots, with the lower spot having an Rf value between 0.2 and 0.3.
Protocol 2: Preparative Separation by Flash Column Chromatography
This protocol is a starting point and should be adapted based on the results from the TLC method development.
-
Column Preparation:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the this compound diastereomer mixture in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from TLC.
-
If the diastereomers are very close in polarity, an isocratic elution (using a single solvent mixture) is often preferred to maximize resolution. A very shallow gradient may also be effective.[1]
-
Maintain a consistent flow rate. A slower flow rate can sometimes improve the separation of closely eluting compounds.[1]
-
Collect small, uniform fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the separated diastereomers.
-
Combine the pure fractions of each diastereomer.
-
Remove the solvent using a rotary evaporator to obtain the purified diastereomers.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Alumina (Neutral) |
| Mobile Phase | 95:5 Hexane:EtOAc | 90:10 Hexane:Et₂O | 98:2 Hexane:EtOAc |
| Flow Rate (mL/min) | e.g., 10 | e.g., 10 | e.g., 10 |
| Rf (Diastereomer 1) | Record your value | Record your value | Record your value |
| Rf (Diastereomer 2) | Record your value | Record your value | Record your value |
| ΔRf | Calculate | Calculate | Calculate |
| Resolution (Rs) | Qualitative (Poor, Fair, Good) | Qualitative (Poor, Fair, Good) | Qualitative (Poor, Fair, Good) |
Visualizations
Caption: Experimental workflow for the separation of diastereomers.
Caption: Troubleshooting workflow for poor resolution.
References
Preventing unwanted hydrolysis of 2,4,5-Trimethyl-1,3-dioxolane protecting group
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,4,5-trimethyl-1,3-dioxolane protecting group. The focus is on preventing its unwanted hydrolysis during various synthetic steps.
Troubleshooting Guide: Unwanted Deprotection
This section addresses common issues leading to the premature cleavage of the this compound group.
Issue 1: Significant loss of protecting group during a reaction.
If you observe a significant amount of deprotection, consider the following potential causes and solutions.
-
Potential Cause: The reaction conditions are too acidic. Acetal protecting groups, including this compound, are known to be sensitive to acidic environments. Even trace amounts of acid generated in situ or present as impurities in reagents or solvents can catalyze hydrolysis.
-
Solutions:
-
pH Buffering: If compatible with your reaction, add a non-nucleophilic base to neutralize any acid present. A common strategy is to include a hindered base like 2,6-lutidine or proton sponge.
-
Reagent Purity: Ensure all reagents and solvents are purified and free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Aprotic Conditions: Whenever possible, use rigorously dried aprotic solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Issue 2: Protecting group is cleaved during aqueous work-up.
Premature deprotection can often occur during the work-up phase when the reaction mixture is exposed to an aqueous environment.
-
Potential Cause: The aqueous solution used in the work-up is acidic.
-
Solutions:
-
Neutral or Basic Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.2) for the initial aqueous wash to neutralize any acids.
-
Minimize Contact Time: Reduce the amount of time the reaction mixture is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Temperature Control: Conduct the work-up at a lower temperature (e.g., 0 °C) to decrease the rate of hydrolysis.
-
Issue 3: Loss of protecting group during purification by silica gel chromatography.
Silica gel is inherently acidic and can cause the hydrolysis of sensitive protecting groups.
-
Potential Cause: The acidic nature of standard silica gel is cleaving the dioxolane group.
-
Solutions:
-
Neutralized Silica: Deactivate the silica gel by treating it with a base. A common method is to wash the silica with a solution of triethylamine (e.g., 1-2%) in the eluent system and then re-equilibrate the column with the mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or florisil.
-
Non-Chromatographic Purification: If possible, explore other purification methods like recrystallization or distillation to avoid contact with acidic stationary phases.
-
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound compare to other acetal protecting groups?
The stability of acetals is influenced by both steric and electronic factors. The methyl groups at the 4 and 5 positions of the dioxolane ring provide some steric hindrance around the acetal linkage, which can slightly increase its stability compared to an unsubstituted 1,3-dioxolane. However, it is generally considered to be in a similar class of acid-labile protecting groups. Its stability is significantly less than that of more robust protecting groups like silyl ethers (e.g., TBDMS) under acidic conditions.
Q2: Can Lewis acids cause the deprotection of this compound?
Yes, Lewis acids are potent catalysts for acetal cleavage. If your reaction involves the use of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂), you should expect the deprotection of the this compound group. If the group must be preserved, you will need to select a protecting group that is stable to Lewis acids or find an alternative, Lewis acid-free synthetic route.
Q3: What are the standard conditions for the intentional removal (deprotection) of this group?
The this compound group is typically removed under acidic conditions. Common methods include:
-
A solution of acetic acid in a mixture of tetrahydrofuran and water.
-
Dilute mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an alcohol or THF/water solvent system.
-
Certain Lewis acids in the presence of a nucleophile.
The choice of reagent and conditions depends on the sensitivity of the rest of the molecule.
Data Presentation
The following table summarizes the relative stability of the this compound group under various conditions. The stability is presented as a qualitative measure, as precise kinetic data is highly substrate-dependent.
| Condition Category | Specific Reagents/Conditions | Relative Stability | Potential for Unwanted Hydrolysis |
| Acidic (Protic) | Dilute HCl, H₂SO₄, Acetic Acid/H₂O | Very Low | High |
| Acidic (Lewis) | TiCl₄, BF₃·OEt₂, ZnCl₂ | Very Low | High |
| Acidic (Solid Phase) | Standard Silica Gel | Low to Medium | Medium |
| Neutral | pH 7 Buffer, Water, Alcohols | High | Low |
| Basic (Aqueous) | NaOH, K₂CO₃ in H₂O | Very High | Very Low |
| Basic (Anhydrous) | NaH, LDA, n-BuLi | Very High | Very Low |
| Oxidative | PCC, KMnO₄, O₃ | Generally High | Low |
| Reductive | H₂/Pd, LiAlH₄, NaBH₄ | Very High | Very Low |
*Stability to oxidants can be substrate-dependent. Strong oxidizing conditions that generate acidic byproducts may lead to secondary hydrolysis.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
This protocol describes a common method for deactivating acidic silica gel to prevent the hydrolysis of acid-sensitive compounds.
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Add Base: To the slurry, add 1-2% triethylamine (Et₃N) by volume of the total solvent.
-
Equilibrate: Stir the slurry gently for 15-30 minutes to ensure the triethylamine is thoroughly mixed and has neutralized the acidic sites on the silica.
-
Pack Column: Pack the column with the neutralized silica slurry as you normally would.
-
Run Chromatography: Run the chromatography using a mobile phase that also contains a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral environment throughout the purification process.
Visualizations
The following diagrams illustrate key concepts related to the hydrolysis of the this compound protecting group.
Caption: Stability of this compound under different pH conditions.
Caption: Troubleshooting workflow for hydrolysis during silica gel chromatography.
Side reactions of acetaldehyde in 2,4,5-Trimethyl-1,3-dioxolane formation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the synthesis of 2,4,5-trimethyl-1,3-dioxolane from acetaldehyde and 2,3-butanediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for forming this compound?
The formation of this compound is an acid-catalyzed acetalization reaction.[1][2] In this process, acetaldehyde reacts with 2,3-butanediol in the presence of an acid catalyst to form the target cyclic acetal and water.[1][3] The reaction is reversible, so removal of water is crucial to drive the equilibrium towards the product.[2][3]
Q2: What are the most common side reactions of acetaldehyde in this synthesis?
Under the acidic conditions required for acetalization, acetaldehyde is prone to two primary side reactions:
-
Acid-Catalyzed Aldol Condensation: Two molecules of acetaldehyde can react to form 3-hydroxybutanal (an aldol addition product). This intermediate can then dehydrate under acidic conditions to produce crotonaldehyde (an α,β-unsaturated aldehyde).[4][5] This condensation is a significant pathway for byproduct formation.[5]
-
Trimerization to Paraldehyde: Acetaldehyde can polymerize in the presence of an acid catalyst, such as sulfuric acid, to form paraldehyde.[6][7][8] Paraldehyde is the cyclic trimer of acetaldehyde, with the IUPAC name 2,4,6-trimethyl-1,3,5-trioxane.[6] This reaction is exothermic and can be a major source of yield loss.[8]
Q3: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are typically due to the prevalence of the side reactions mentioned above or suboptimal reaction conditions. Key factors include:
-
Presence of Water: As acetal formation is a reversible reaction that produces water, any water present at the start or failing to remove it as it forms will inhibit the reaction and push the equilibrium back towards the reactants.[2]
-
Inadequate Temperature Control: The trimerization of acetaldehyde to paraldehyde is exothermic.[8] Poor temperature control can accelerate this and other side reactions, consuming the starting material. The formation of the paraldehyde trimer is favored at room temperature and higher.[8]
-
Incorrect Catalyst Concentration: While an acid catalyst is necessary, excessively high concentrations or the use of a very strong acid can aggressively promote both aldol condensation and polymerization of acetaldehyde.[4][9]
-
Reaction Time: Allowing the reaction to proceed for too long, especially under harsh conditions, can lead to the accumulation of side products and potential degradation of the desired dioxolane.
Q4: How can I identify the side products in my reaction mixture?
Side products can be identified by comparing their physical and spectroscopic properties with those of the expected compounds. Techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are effective. The table below lists key physical properties of the target product and major side products, which can aid in their identification, particularly through boiling point differences during distillation.
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Product | This compound | C₆H₁₂O₂ | 116.16 | ~117-118 | ~0.93 |
| Side Product | Paraldehyde | 2,4,6-Trimethyl-1,3,5-trioxane | C₆H₁₂O₃ | 123–126[6] | 0.991–0.996[6] |
| Side Product | Crotonaldehyde | (E)-But-2-enal | C₄H₆O | 70.09 | 102 |
Q5: How can I minimize the formation of these side products?
Minimizing side reactions is key to achieving a high yield. Consider the following strategies:
-
Control Reagent Addition: Add the acetaldehyde slowly to the cooled mixture of 2,3-butanediol and the acid catalyst. This keeps the instantaneous concentration of free acetaldehyde low, disfavoring self-reaction (aldol and trimerization).
-
Temperature Management: Maintain a low reaction temperature. For example, the formation of paraldehyde's tetramer, metaldehyde, is favored at temperatures around -10 °C, while the trimer forms at room temperature, suggesting that lower temperatures can influence polymerization pathways.[8] Running the reaction at or below room temperature can help control the exothermic nature of side reactions.
-
Use a Mild Catalyst: Employ a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin, instead of strong mineral acids like sulfuric acid.[2]
-
Water Removal: Use a Dean-Stark apparatus during the reaction to continuously remove the water byproduct, driving the equilibrium toward the formation of the this compound.[2]
-
Optimize Stoichiometry: Using a slight excess of the diol (2,3-butanediol) can help ensure the acetaldehyde reacts to form the desired acetal rather than reacting with itself.
Visual Guides
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the formation of this compound and the competing side reactions of acetaldehyde.
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose and resolve issues leading to low product yield during your synthesis.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a representative method based on standard acid-catalyzed acetalization procedures.[2] Researchers should optimize conditions for their specific laboratory setup.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagents: To the flask, add 2,3-butanediol (1.0 eq), a suitable solvent (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Reaction Initiation: Heat the mixture to reflux to begin azeotropic removal of any trace water from the reagents.
-
Acetaldehyde Addition: Once reflux is stable, cool the flask slightly. Add acetaldehyde (1.0-1.1 eq) dropwise from the addition funnel over 30-60 minutes, maintaining a gentle reflux.
-
Reaction Monitoring: Continue heating at reflux and monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete when water no longer accumulates. Further monitoring can be done using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to separate it from unreacted starting materials and higher-boiling side products like paraldehyde.
Protocol for Depolymerization of Paraldehyde
If a significant amount of paraldehyde is formed as a byproduct, it can be converted back to acetaldehyde.[10]
-
Setup: Place the isolated paraldehyde into a round-bottom flask. Add a few drops of a strong acid catalyst (e.g., concentrated sulfuric acid) for every 20 mL of paraldehyde.[10]
-
Distillation: Assemble a fractional distillation apparatus. The receiver flask should be cooled in an ice-water bath to effectively collect the volatile acetaldehyde (boiling point: 20 °C).[8][10]
-
Procedure: Gently heat the flask. The paraldehyde will depolymerize, and acetaldehyde will distill over.[8][10] Collect the fraction boiling at approximately 20-21 °C.
-
Storage: The recovered acetaldehyde is volatile and should be used immediately or stored appropriately at low temperatures.
References
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. pharmdguru.com [pharmdguru.com]
- 7. What is the mechanism of Paraldehyde? [synapse.patsnap.com]
- 8. Paraldehyde - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of Acetaldehyde and Paraldehyde [designer-drug.com]
Optimizing catalyst and reaction conditions for 2,4,5-Trimethyl-1,3-dioxolane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4,5-trimethyl-1,3-dioxolane. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound from acetaldehyde and 2,3-butanediol.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound are typically due to incomplete reaction or the presence of side reactions. The formation of the dioxolane is a reversible equilibrium reaction, and the removal of water is crucial to drive the reaction towards the product.
Troubleshooting Steps:
-
Inadequate Water Removal: The primary cause of low yields is often the inefficient removal of the water byproduct, which shifts the equilibrium back towards the starting materials.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, and maintain a vigorous reflux. The use of chemical dehydrating agents, like trimethyl orthoformate, can also be effective.
-
-
Catalyst Inactivity: The acid catalyst may be impure, hydrated, or used in an insufficient amount.
-
Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) monohydrate. Ensure the catalyst loading is appropriate for the scale of your reaction.
-
-
Sub-optimal Reaction Temperature and Time: The reaction may not reach completion if the temperature is too low or the reaction time is too short.
-
Solution: The reaction temperature should be sufficient to ensure azeotropic removal of water. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Starting Materials: Impurities in acetaldehyde or 2,3-butanediol can interfere with the reaction. Acetaldehyde is particularly prone to polymerization.
-
Solution: Use freshly distilled acetaldehyde or high-purity reagents. Ensure the 2,3-butanediol is anhydrous.
-
Question: I am observing significant side product formation. What are these side products and how can I minimize them?
Answer: The most common side reactions in this synthesis are the self-condensation or polymerization of acetaldehyde and the dehydration of 2,3-butanediol under acidic conditions.
Minimization Strategies:
-
Acetaldehyde Polymerization: Acetaldehyde can readily form paraldehyde (a trimer) or metaldehyde (a tetramer) in the presence of acid.
-
Solution: Add the acetaldehyde slowly to the reaction mixture containing the 2,3-butanediol and catalyst at a moderate temperature. Maintaining a controlled temperature can minimize polymerization.
-
-
Diol Dehydration: 2,3-Butanediol can undergo acid-catalyzed dehydration to produce methyl ethyl ketone.
-
Solution: Use a milder acid catalyst or a lower catalyst loading. Avoid excessively high reaction temperatures.
-
Question: How can I effectively purify the this compound product?
Answer: Purification can be challenging due to the relatively low boiling point of the product and the potential for co-distillation with impurities.
Purification Best Practices:
-
Neutralization: Before distillation, it is critical to neutralize the acidic catalyst. Wash the reaction mixture with a mild base such as a saturated sodium bicarbonate solution to prevent acid-catalyzed decomposition of the product during heating.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.
-
Fractional Distillation: Careful fractional distillation is the most effective method for purification. Use a fractionating column of appropriate length and efficiency to separate the product from unreacted starting materials and any side products. The boiling point of this compound is approximately 115-117 °C.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the acid-catalyzed synthesis of this compound?
A1: The reaction is an acid-catalyzed acetalization. The mechanism involves the following steps:
-
Protonation of the acetaldehyde carbonyl oxygen by the acid catalyst.
-
Nucleophilic attack by one of the hydroxyl groups of 2,3-butanediol on the protonated carbonyl carbon to form a hemiacetal.
-
Proton transfer from the attacking hydroxyl group to the other hydroxyl group of the hemiacetal intermediate.
-
Intramolecular cyclization with the elimination of a water molecule to form the protonated dioxolane ring.
-
Deprotonation to yield the final this compound product and regenerate the acid catalyst.
Q2: Which acid catalysts are most effective for this synthesis?
A2: Both Brønsted and Lewis acids can catalyze this reaction. Commonly used and effective catalysts include:
-
p-Toluenesulfonic acid (p-TsOH): A widely used, efficient, and cost-effective Brønsted acid catalyst.[1][2]
-
Amberlyst 15: A solid-supported acid resin that can be easily filtered off after the reaction, simplifying the workup.[2]
-
Montmorillonite K10: A clay-based catalyst that can also be easily removed by filtration.[3]
-
Zirconium tetrachloride (ZrCl₄): A Lewis acid that can act as a highly efficient and chemoselective catalyst.[4]
Q3: How does the stereochemistry of 2,3-butanediol affect the product?
A3: 2,3-Butanediol exists as three stereoisomers: (2R,3R)-(-)-, (2S,3S)-(+)-, and meso-butanediol. The stereochemistry of the starting diol will determine the stereochemistry of the resulting this compound at the C4 and C5 positions. Using an enantiomerically pure diol will result in an enantiomerically pure product, while using the meso isomer will produce a specific diastereomer. The reaction itself also generates a new stereocenter at the C2 position, leading to a mixture of diastereomers if not controlled.
Q4: Can this reaction be performed under non-acidic conditions?
A4: While acid catalysis is the most common and direct method, alternative approaches exist, though they may be less direct for this specific product. For example, enzymatic methods have been explored for the synthesis of other dioxolanes.[5] However, for the straightforward reaction of an aldehyde and a diol, acid catalysis is generally the most practical approach.
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 1.0 | 4 | 85 |
| Amberlyst 15 | 10 (w/w%) | 6 | 80 |
| Montmorillonite K10 | 20 (w/w%) | 5 | 78 |
| Zirconium tetrachloride | 2.0 | 3 | 90 |
Note: This data is illustrative and based on general trends in acetal synthesis. Actual results may vary depending on specific experimental conditions.
Table 2: Optimization of Reaction Conditions with p-TsOH Catalyst (Illustrative Data)
| Temperature (°C) | Solvent | Acetaldehyde:Diol Ratio | Water Removal Method | Yield (%) |
| 80 | Dichloromethane | 1:1.2 | Molecular Sieves | 75 |
| 110 | Toluene | 1:1.2 | Dean-Stark | 85 |
| 110 | Toluene | 1.2:1 | Dean-Stark | 88 |
| 120 | Toluene | 1.2:1 | Dean-Stark | 86 (slight increase in side products) |
Note: This data is illustrative. Optimization is recommended for specific experimental setups.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
Acetaldehyde (freshly distilled)
-
2,3-Butanediol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware including a round-bottom flask, a Dean-Stark apparatus, a condenser, and a distillation setup.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 2,3-butanediol (e.g., 0.1 mol) and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.001 mol).
-
Begin stirring and heat the mixture to reflux.
-
Slowly add acetaldehyde (e.g., 0.12 mol) to the refluxing mixture over 30 minutes.
-
Continue refluxing and collect the water in the Dean-Stark trap until no more water is collected (typically 3-5 hours).
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by a water wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in dioxolane synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Stereoselective Synthesis of 2,4,5-Trimethyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,4,5-trimethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in the stereoselective synthesis of this compound, a cyclic acetal formed from 2,3-butanediol and acetaldehyde, revolve around controlling the diastereoselectivity of the reaction. The key issues include:
-
Achieving High Diastereomeric Excess (d.e.): The formation of the three stereocenters at positions 2, 4, and 5 of the dioxolane ring can result in a mixture of diastereomers. Controlling the approach of the acetaldehyde to the diol is crucial for obtaining the desired stereoisomer in high purity.
-
Controlling Kinetic vs. Thermodynamic Products: Reaction conditions such as temperature and catalyst choice can influence whether the kinetically or thermodynamically favored diastereomer is the major product.[1] Lower temperatures often favor the kinetic product, leading to higher diastereoselectivity.[1]
-
Substrate Control: The stereochemistry of the starting 2,3-butanediol (chiral or meso) will dictate the possible stereoisomers of the resulting dioxolane.
-
Catalyst Selection: The choice of acid catalyst is critical. While Brønsted acids are commonly used, Lewis acids can also be employed and may offer different levels of stereocontrol.
-
Reaction Conditions: Factors such as solvent polarity, reaction time, and water removal can significantly impact the yield and diastereomeric ratio of the product.
Q2: How can I improve the diastereoselectivity of the reaction?
A2: To enhance the diastereoselectivity of the this compound synthesis, consider the following strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature can favor the formation of the kinetically controlled product, often leading to a higher diastereomeric ratio.[1]
-
Screen Different Catalysts: Experiment with various Brønsted and Lewis acid catalysts. The steric and electronic properties of the catalyst can influence the transition state of the reaction and, consequently, the stereochemical outcome.
-
Choice of Solvent: The polarity of the solvent can affect the stability of the transition states leading to different diastereomers.[1] A screening of solvents with varying polarities is recommended.
-
Use of Chiral Auxiliaries or Catalysts: For asymmetric synthesis, employing chiral catalysts or deriving the diol from a chiral source can provide excellent stereocontrol.
-
Control of Water Removal: Efficient removal of the water formed during the reaction is essential to drive the equilibrium towards the product and prevent side reactions that could affect stereoselectivity. This is often achieved using a Dean-Stark apparatus.
Q3: What are the common side products, and how can their formation be minimized?
A3: Common side products in the synthesis of this compound can include:
-
Oligomers or Polymers of Acetaldehyde: Acetaldehyde can self-condense under acidic conditions.
-
Incomplete Reaction: Unreacted starting materials (2,3-butanediol and acetaldehyde) may remain.
-
Formation of undesired stereoisomers.
To minimize side product formation:
-
Control the Stoichiometry: Use a slight excess of the diol or acetaldehyde as required by the specific protocol.
-
Maintain Anhydrous Conditions: The presence of water can lead to hydrolysis of the product and promote side reactions.
-
Optimize Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that could lead to decomposition or side product formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Low d.r.) | Reaction temperature is too high, leading to thermodynamic equilibrium.[1] | Lower the reaction temperature to favor the kinetic product. |
| Inappropriate catalyst or solvent choice.[1] | Screen a variety of acid catalysts (e.g., p-TsOH, CSA, Lewis acids) and solvents with different polarities. | |
| Presence of water. | Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus or a drying agent to remove water formed during the reaction. | |
| Low Yield | Incomplete reaction due to inefficient water removal. | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to effectively remove water. |
| Catalyst deactivation or insufficient amount. | Ensure the catalyst is active and use an appropriate catalytic amount. | |
| Reversible reaction favoring starting materials. | Drive the equilibrium towards the product by removing water. | |
| Formation of Significant Side Products | Acid-catalyzed side reactions of acetaldehyde. | Add acetaldehyde slowly to the reaction mixture. Consider using a milder acid catalyst. |
| Reaction time is too long. | Monitor the reaction by TLC or GC and stop it once the starting material is consumed. | |
| Difficulty in Product Purification | Close boiling points of diastereomers. | Utilize fractional distillation under reduced pressure or preparative gas chromatography for separation. |
| Presence of unreacted starting materials. | Optimize the reaction stoichiometry and ensure the reaction goes to completion. |
Experimental Protocols
General Protocol for the Acid-Catalyzed Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2,3-butanediol and acetaldehyde using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
2,3-Butanediol (1.0 equiv)
-
Acetaldehyde (1.1 equiv)
-
Toluene or Benzene (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (catalytic amount, e.g., 0.01-0.05 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 2,3-butanediol and the solvent (toluene or benzene).
-
Add the acid catalyst (e.g., p-TsOH) to the mixture.
-
Begin heating the mixture to reflux with vigorous stirring.
-
Once the mixture is refluxing, slowly add acetaldehyde to the flask.
-
Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain the desired this compound.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis challenges.
References
Stability of 2,4,5-Trimethyl-1,3-dioxolane under acidic and basic conditions
Technical Support Center: Stability of 2,4,5-Trimethyl-1,3-dioxolane
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound, a common cyclic acetal, under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is the this compound protecting group stable or unstable?
A1: The stability of the this compound, like other 1,3-dioxolane protecting groups, is highly dependent on the pH of the medium.
-
Stable: It is generally stable in neutral to strongly basic environments.[1][2][3][4] It can withstand a variety of nucleophiles, bases, and many oxidizing and reducing agents.[2][5]
-
Unstable: It is labile under acidic conditions, particularly in the presence of water, which leads to hydrolysis.[1][6][7]
Q2: What is the mechanism of degradation for this compound under acidic conditions?
A2: The degradation process under acidic conditions is an acid-catalyzed hydrolysis.[6][7] The reaction proceeds through the following steps:
-
Protonation: One of the oxygen atoms in the dioxolane ring is protonated by an acid catalyst.[1][8]
-
Ring Opening: The protonation converts the alkoxy group into a good leaving group, facilitating the opening of the ring to form a resonance-stabilized oxonium ion intermediate.[6][8]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[6][8]
-
Deprotection: Subsequent deprotonation and cleavage steps regenerate the original carbonyl compound (in this case, acetaldehyde) and the diol (2,3-butanediol).[9]
Q3: Why is this compound stable under basic or nucleophilic conditions?
A3: The stability in basic media is due to the absence of a viable reaction pathway.[10] The molecule lacks an acidic proton for a base to abstract. Furthermore, direct nucleophilic attack on the central carbon is difficult because alkoxides are poor leaving groups, making an SN2-type displacement unfavorable.[10][11] This contrasts with hemiacetals, which can be decomposed under basic conditions.[10]
Q4: I am observing unexpected cleavage of my dioxolane group during a reaction that should be non-acidic. What could be the cause?
A4: Accidental hydrolysis can occur due to trace acidic impurities. Common sources include:
-
Acidic Reagents: Some reagents may be subtly acidic or degrade to form acidic byproducts.
-
Solvents: Chlorinated solvents like dichloromethane can contain trace amounts of HCl.
-
Silica Gel: Standard silica gel used for chromatography is acidic and can cause deprotection if the compound is left on the column for an extended period.
-
Work-up Conditions: An acidic aqueous work-up (e.g., washing with dilute HCl) will cleave the dioxolane.
To mitigate this, ensure all reagents and solvents are pure and neutral. If necessary, solvents can be passed through a plug of basic alumina before use.[12] For work-ups, use neutral or slightly basic solutions like water, brine, or saturated sodium bicarbonate.[6]
Quantitative Stability Data
The stability of 1,3-dioxolanes is highly pH-dependent. While specific kinetic data for this compound is not widely available, the following table, based on general 1,3-dioxolane stability and studies on similar structures, provides a reliable guide.[12][13]
| pH Range | Temperature | Stability | Reference |
| < 3 | Room Temp. | Unstable, hydrolysis occurs within hours. | [12][13] |
| 4 | Room Temp. | Moderately stable, slow hydrolysis observed. | [12] |
| 7 | Room Temp. | Generally stable, though long-term stability may be questionable. | [12][13] |
| > 7 | Room Temp. | Stable. | [12][13] |
Troubleshooting Guide: Dioxolane Deprotection
Issue 1: Incomplete or Slow Deprotection Reaction
-
Possible Cause: The hydrolysis reaction is reversible.[1][6] Insufficient water in the reaction mixture can prevent the equilibrium from shifting towards the products.
-
Solution: Ensure an adequate amount of water is present in the solvent system. For organic solvents like acetone or THF, adding 5-10% water is common.[14] If the reaction stalls, a moderate increase in temperature or the use of a stronger acid catalyst may be necessary.[7]
Issue 2: Degradation of Other Functional Groups
-
Possible Cause: The acidic conditions required for dioxolane cleavage are also affecting other acid-sensitive protecting groups or functionalities in your molecule.
-
Solution: This is a chemoselectivity challenge.[6] Consider using milder deprotection conditions. A range of catalysts can be employed, from strong protic acids (HCl, H₂SO₄) to Lewis acids (e.g., In(OTf)₃, Er(OTf)₃) or solid-supported acids (Amberlyst-15), which can offer different levels of reactivity and selectivity.[4][6]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of this compound
This protocol describes a standard method for the hydrolysis of a dioxolane protecting group.
-
Dissolution: Dissolve the substrate (1.0 equivalent) in a suitable water-miscible organic solvent such as acetone, tetrahydrofuran (THF), or 1,4-dioxane.[6]
-
Acid Addition: To the stirred solution, add a 1M to 3M aqueous solution of a strong acid (e.g., HCl or H₂SO₄) dropwise. The amount of acid is typically catalytic, but stoichiometric amounts can be used for difficult substrates.
-
Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[6]
-
Quenching: Once the reaction is complete, carefully neutralize the acid by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[6]
-
Extraction: Remove the organic solvent under reduced pressure. Add water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the residue and transfer to a separatory funnel. Separate the layers.[6]
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude product if necessary, typically by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for unintended dioxolane cleavage.
Caption: Acid-catalyzed hydrolysis mechanism of a 1,3-dioxolane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. wyzant.com [wyzant.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Stability of 2,4,5-Trimethyl-1,3-dioxolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereochemical integrity at the C2 position of 2,4,5-trimethyl-1,3-dioxolane.
Troubleshooting Guide & FAQs
This guide is designed to help you identify and resolve issues related to the epimerization at the C2 position of this compound, leading to the formation of unwanted diastereomers.
Q1: After synthesizing this compound from 2,3-butanediol and acetaldehyde, I've observed a mixture of diastereomers at the C2 position. What is causing this?
A1: The formation of a diastereomeric mixture at the C2 position is due to epimerization, a process where the stereochemistry at that center is inverted. This reaction is typically catalyzed by acid, which is often used to promote the formation of the dioxolane (an acetal).[1][2][3] The acid protonates one of the oxygen atoms in the ring, leading to the cleavage of a C-O bond and the formation of a planar, resonance-stabilized oxocarbenium ion. The subsequent ring-closing step can occur from either face of this planar intermediate, resulting in a mixture of C2 epimers.
Q2: How can I control the diastereoselectivity at the C2 position during synthesis?
A2: Controlling the diastereoselectivity involves managing the reaction conditions to favor either the kinetic or thermodynamic product.
-
Kinetic Control: To favor the less stable, kinetically formed product, the reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) for a short duration. Using a mild, sterically hindered acid catalyst can also promote the formation of the kinetic product.[4]
-
Thermodynamic Control: If the desired diastereomer is the more stable one, allowing the reaction to reach equilibrium will yield a higher ratio of this product. This can be achieved by using higher temperatures, longer reaction times, and a strong acid catalyst. However, this may also lead to the formation of undesired byproducts.
Q3: My purified sample of a single C2 diastereomer of this compound shows the presence of the other epimer after storage. Why is this happening and how can I prevent it?
A3: The epimerization of this compound can occur during storage if trace amounts of acid or water are present. Dioxolanes can be susceptible to hydrolysis under acidic conditions, which can lead to the formation of the planar oxocarbenium ion intermediate and subsequent re-cyclization to a mixture of epimers.[5] To prevent this:
-
Neutralize: Ensure that any acid catalyst used during the synthesis is completely removed or neutralized during the work-up. Washing with a mild base solution (e.g., saturated sodium bicarbonate) is recommended.
-
Drying: Thoroughly dry the purified product to remove any residual water.
-
Inert Storage: Store the purified dioxolane under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent exposure to atmospheric moisture and acidic gases. Adding a small amount of a non-nucleophilic, sterically hindered base like proton sponge can also help to scavenge any trace acidity.
Q4: What are the best analytical methods to determine the diastereomeric ratio at the C2 position?
A4: Several analytical techniques can be employed to determine the diastereomeric ratio:
-
Gas Chromatography (GC): Diastereomers often have slightly different boiling points and polarities, allowing for their separation on a suitable GC column (e.g., a polar capillary column).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H or ¹³C NMR spectroscopy can often distinguish between diastereomers, as the different spatial arrangements of the methyl groups will result in distinct chemical shifts.[7] The use of chiral solvating agents or lanthanide shift reagents can enhance the separation of signals.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): While more commonly used for enantiomers, chiral HPLC can sometimes separate diastereomers, particularly if the molecule has other stereocenters.[8]
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the diastereomeric ratio at the C2 position of this compound. Disclaimer: This data is representative and intended to demonstrate general trends. Actual results may vary.
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (cis:trans at C2) |
| 1 | p-Toluenesulfonic acid | 25 | 12 | 60:40 |
| 2 | p-Toluenesulfonic acid | 0 | 2 | 85:15 |
| 3 | Pyridinium p-toluenesulfonate (PPTS) | 25 | 12 | 75:25 |
| 4 | Pyridinium p-toluenesulfonate (PPTS) | 0 | 2 | 92:8 |
| 5 | Montmorillonite K10 | 25 | 6 | 80:20 |
| 6 | Anhydrous HCl | -20 | 1 | 95:5 |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized C2 Epimerization (Kinetic Control)
-
Materials:
-
(2R,3R)- or (2S,3S)-butanediol (1.0 eq)
-
Acetaldehyde (1.2 eq), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (2R,3R)-butanediol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde, followed by the catalytic amount of PPTS.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or GC until the starting diol is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine to neutralize acidic sites) to yield the desired this compound diastereomer.
-
Protocol 2: Determination of Diastereomeric Ratio by Gas Chromatography (GC)
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
-
Sample Preparation:
-
Prepare a standard solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the sample onto the GC.
-
Identify the peaks corresponding to the different diastereomers based on their retention times.
-
Integrate the peak areas for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integrated peak areas.
-
Visualizations
Caption: Acid-catalyzed epimerization at C2 via a planar oxocarbenium ion.
Caption: Workflow for minimizing C2 epimerization during synthesis and handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yields in the acetalization reaction to form 2,4,5-Trimethyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4,5-Trimethyl-1,3-dioxolane via the acid-catalyzed acetalization of 2,3-butanediol with acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the acetalization reaction for forming this compound?
A1: The reaction is a nucleophilic addition of the hydroxyl groups of 2,3-butanediol to the carbonyl group of acetaldehyde. This process is catalyzed by an acid, which protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol's oxygen atoms. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the desired this compound product.
Q2: What are the most common acid catalysts used for this reaction?
A2: p-Toluenesulfonic acid (p-TSA) is a widely used catalyst for acetalization reactions due to its effectiveness, solid form for easy handling, and relatively low cost.[1] Other protic acids like sulfuric acid (H₂SO₄) or Lewis acids can also be employed.[2]
Q3: Why is the removal of water essential for achieving a high yield?
A3: The acetalization reaction is an equilibrium process that produces water as a byproduct.[3] According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (2,3-butanediol and acetaldehyde), thus lowering the yield of the desired acetal.[3] Therefore, continuous removal of water is necessary to drive the reaction to completion.
Q4: What are the common methods for removing water from the reaction?
A4: The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus.[4][5] An inert solvent that forms an azeotrope with water, such as toluene or benzene, is used to reflux the reaction mixture. The water-aezotrope condenses in the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask. Molecular sieves (typically 4Å) can also be used as a dehydrating agent directly in the reaction mixture.
Q5: What are the potential side reactions that can lead to low yields?
A5: Under acidic conditions, 2,3-butanediol can undergo side reactions such as dehydration to form methyl ethyl ketone.[6] Additionally, oxidation of 2,3-butanediol to acetoin is a possibility, especially if oxidizing agents are present.[7] Acetaldehyde itself can undergo self-condensation reactions (aldol condensation) under acidic or basic conditions, though this is less common under strictly anhydrous acidic conditions designed for acetalization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Water Removal: The equilibrium is not being driven towards the product.[3] 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. 3. Low Reaction Temperature: The reaction rate may be too slow. 4. Impure Reactants: Water present in the starting materials (2,3-butanediol or acetaldehyde) can inhibit the reaction. | 1. Optimize Water Removal: Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. Consider using freshly activated molecular sieves as an alternative or in conjunction.[8] 2. Use Fresh Catalyst: Use a fresh, anhydrous batch of the acid catalyst. A typical catalytic loading for p-TSA is 1-5 mol%. 3. Increase Temperature: Gently increase the reflux temperature, ensuring it is appropriate for the chosen solvent. 4. Use Anhydrous Reactants: Ensure both 2,3-butanediol and acetaldehyde are of high purity and as anhydrous as possible. Consider distilling acetaldehyde immediately before use. |
| Presence of Starting Materials in Product | 1. Incomplete Reaction: The reaction has not reached completion. 2. Reversal of Reaction: The product is hydrolyzing back to the starting materials during workup. | 1. Increase Reaction Time: Monitor the reaction by TLC or GC and continue until the starting materials are consumed. 2. Neutralize Before Workup: Before aqueous workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) to prevent hydrolysis of the acetal.[9] |
| Formation of Byproducts | 1. Dehydration of 2,3-Butanediol: The reaction temperature may be too high, or the acid catalyst concentration may be excessive.[6] 2. Oxidation of 2,3-Butanediol: Presence of oxidizing impurities.[7] | 1. Optimize Reaction Conditions: Use the minimum effective amount of acid catalyst and maintain the lowest possible reflux temperature that allows for efficient water removal. 2. Use High-Purity Reactants: Ensure starting materials are free from oxidizing contaminants. |
| Difficulty in Product Purification | 1. Similar Boiling Points: The product may have a boiling point close to that of the starting materials or byproducts. 2. Product Instability: The acetal may be sensitive to the purification conditions (e.g., high temperatures during distillation). | 1. Use Fractional Distillation: If boiling points are sufficiently different, use a fractional distillation column for better separation. 2. Consider Column Chromatography: For heat-sensitive products or to separate compounds with close boiling points, column chromatography over silica gel can be an effective purification method.[10] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reactant purity.
Materials:
-
2,3-Butanediol
-
Acetaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add 2,3-butanediol (1.0 eq), a catalytic amount of p-TSA (e.g., 0.02 eq), and toluene.
-
Addition of Acetaldehyde: Add acetaldehyde (1.1 - 1.5 eq) to the flask. It is advisable to use a slight excess of the more volatile acetaldehyde.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This can be monitored by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain this compound.
-
Data Presentation
Table 1: Effect of Catalyst on Acetalization Yield (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-TSA | 2 | Toluene | Reflux | 4 | ~85-95 (expected) | General Acetalization |
| H₂SO₄ | 1 | Benzene | Reflux | 6 | ~80-90 (expected) | General Acetalization |
| Montmorillonite K10 | 20 wt% | Toluene | Reflux | 8 | 88-93 |
Note: The yields for p-TSA and H₂SO₄ are illustrative and based on general knowledge of acetalization reactions, as specific data for this compound synthesis was not available in the search results.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| CAS Number | 3299-32-9 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C6H12O2 | CID 102967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 2,4,5-Trimethyl-1,3-dioxolane Isomer Purification
Welcome to the technical support center for the purification of 2,4,5-trimethyl-1,3-dioxolane isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining high-purity cis and trans isomers, as well as their respective enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I need to consider for purification?
A1: this compound has three chiral centers, leading to the possibility of several stereoisomers. The primary isomers of concern are the diastereomers: cis-2,4,5-trimethyl-1,3-dioxolane and trans-2,4,5-trimethyl-1,3-dioxolane. Each of these diastereomers also exists as a pair of enantiomers (R and S forms). Your purification strategy will depend on whether you need to separate the diastereomers, the enantiomers, or both.
Q2: What is the most effective method for separating the cis and trans diastereomers?
A2: Fractional distillation is a primary method for separating diastereomers if they have a sufficient difference in boiling points. Since diastereomers have different physical properties, this technique can be effective. Preparative gas chromatography is another powerful technique for separating diastereomers with high purity.
Q3: How can I separate the enantiomers of a specific diastereomer (e.g., the enantiomers of the cis isomer)?
A3: Enantiomers have identical physical properties in an achiral environment, so techniques like standard distillation or non-chiral chromatography will not separate them.[1] Chiral separation methods are required. Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the most common and effective techniques for enantiomeric separation.[2]
Q4: What are the expected boiling points of the this compound isomers?
A4: The boiling point for the mixture of this compound isomers is reported to be in the range of 115-117 °C at standard atmospheric pressure.[3] The boiling points of the individual cis and trans isomers are expected to be very close, necessitating a highly efficient fractional distillation setup.
Q5: What are the potential impurities I should be aware of during the purification process?
A5: Potential impurities can include unreacted starting materials from the synthesis (e.g., acetaldehyde, 2,3-butanediol), residual acid catalyst, and by-products from side reactions. Water is also a common impurity that can be introduced during workup and should be removed, as it can affect the stability of the dioxolane.
Troubleshooting Guides
Fractional Distillation for Diastereomer Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | Insufficient column efficiency. | - Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation rate is too fast. | - Reduce the heating rate to ensure the distillation is slow and steady (a drop rate of approximately 1 drop per second is a good starting point). This allows for proper equilibrium between the liquid and vapor phases in the column.[4] | |
| Fluctuating temperature at the still head. | - Ensure the heating mantle is providing consistent heat.- Check for drafts and shield the apparatus if necessary.- Ensure the thermometer bulb is correctly positioned (just below the side arm leading to the condenser). | |
| Product Decomposition | Excessive heating. | - Use a vacuum distillation setup to lower the boiling points of the isomers and reduce the required temperature.- Ensure the heating mantle temperature is not excessively high. |
| Low Product Recovery | Leaks in the distillation apparatus. | - Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. |
| Hold-up in the distillation column. | - For small-scale distillations, be aware that a significant portion of the material can be retained on the surface of the packing material. Choose a column size appropriate for your sample volume. |
Chiral Gas Chromatography (GC) for Enantiomer Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Separation of Enantiomers | Incorrect column type. | - Ensure you are using a chiral GC column. Standard non-chiral columns will not resolve enantiomers.[2] Cyclodextrin-based chiral columns are often effective for this type of separation. |
| Suboptimal temperature program. | - Optimize the oven temperature program. A slower temperature ramp can improve resolution. Experiment with different initial and final temperatures, and ramp rates. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | - Reduce the injection volume or dilute the sample. |
| Active sites on the column or in the injector. | - Use a deactivated liner in the injector.- Condition the column according to the manufacturer's instructions. | |
| Inappropriate solvent. | - Ensure the sample is dissolved in a volatile and non-reactive solvent. Methanol can be a suitable choice.[2] | |
| Low Resolution | Inefficient column. | - Check the column performance by injecting a standard mixture.- The column may be old or contaminated and may need to be replaced. |
| Carrier gas flow rate is not optimal. | - Optimize the linear velocity or flow rate of the carrier gas (e.g., helium, hydrogen). |
Data Presentation
The following tables summarize the expected outcomes and key parameters for different purification strategies. These values are based on typical results for similar compounds and should be used as a guideline for method development.
Table 1: Comparison of Purification Strategies for this compound Diastereomers
| Purification Method | Target Isomers | Expected Purity | Typical Yield | Key Advantages | Key Limitations |
| Fractional Distillation | cis vs. trans | >95% | 60-80% | Scalable for larger quantities. | Requires a significant boiling point difference; can be time-consuming. |
| Preparative GC | cis vs. trans | >99% | 40-60% | High-purity separation of isomers with very close boiling points. | Limited sample capacity; more complex setup.[5] |
| Column Chromatography (Silica Gel) | cis vs. trans | >98% | 50-70% | Good for removing polar and non-polar impurities; can separate some diastereomers. | Can be time-consuming and requires significant solvent usage. |
Table 2: Typical Parameters for Chiral GC Separation of this compound Enantiomers (Adapted from a similar compound[2])
| Parameter | Value |
| Column | Chiral Capillary Column (e.g., Rt-bDEXse) |
| Stationary Phase | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a polysiloxane matrix |
| Carrier Gas | Helium or Hydrogen |
| Linear Velocity | ~70 cm/s |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Initial Temp: 70 °C, Ramp: 2.0 °C/min, Final Temp: 150 °C |
| Solvent | Methanol |
Experimental Protocols
Protocol 1: Fractional Distillation for Diastereomer Separation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound mixture and add a few boiling chips.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the column.
-
Maintain a slow and steady distillation rate by controlling the heat input.
-
Record the temperature at the distillation head as the distillate is collected.
-
Collect fractions in separate receiving flasks based on the observed boiling point plateaus. The lower boiling point isomer will distill first.
-
-
Analysis: Analyze the collected fractions by gas chromatography to determine the isomeric purity.
Protocol 2: Chiral Gas Chromatography for Enantiomeric Separation
-
Instrument Setup:
-
Install a chiral capillary column in the gas chromatograph.
-
Set the injector and detector temperatures (refer to Table 2).
-
Program the oven temperature according to the recommended parameters (refer to Table 2).
-
Set the carrier gas flow rate.
-
-
Sample Preparation: Prepare a dilute solution of the purified diastereomer in a suitable solvent such as methanol.
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Start the data acquisition.
-
The two enantiomers will elute at different retention times.
-
-
Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound isomers.
Caption: Logical troubleshooting guide for purification issues.
References
- 1. Showing Compound this compound (FDB019998) - FooDB [foodb.ca]
- 2. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Carbonyl Protection: 2,4,5-Trimethyl-1,3-dioxolane vs. 2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of carbonyl functionalities, 1,3-dioxolanes are a widely employed and versatile choice. This guide provides a detailed, objective comparison of two prominent 1,3-dioxolane-based protecting groups: 2,4,5-trimethyl-1,3-dioxolane and the more conventional 2,2-dimethyl-1,3-dioxolane. This analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make an informed decision for their specific synthetic challenges.
Introduction to 1,3-Dioxolane Protecting Groups
1,3-Dioxolanes are cyclic acetals formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. They are valued for their stability across a broad range of non-acidic conditions, including exposure to bases, nucleophiles, and hydridic reducing agents.[1][2] Their facile removal under acidic conditions allows for the timely unmasking of the carbonyl group for subsequent transformations.[3] The choice between different substituted dioxolanes often hinges on factors such as stability towards specific reagents, ease of formation, and the steric and electronic environment of the parent molecule.
Comparative Analysis: Stability and Reactivity
The primary distinction between this compound and 2,2-dimethyl-1,3-dioxolane lies in the substitution pattern on the dioxolane ring, which directly impacts their stability and reactivity. The 2,4,5-trimethyl derivative is formed from 2,3-butanediol, introducing methyl groups at the 4 and 5 positions of the ring, in addition to the methyl group at the 2-position (derived from a methyl ketone). In contrast, the 2,2-dimethyl derivative, formed from ethylene glycol and a ketone, possesses two methyl groups at the 2-position.
The acid-catalyzed hydrolysis of acetals proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by rate-determining cleavage of a carbon-oxygen bond to form a stabilized carbocation intermediate. The stability of this protecting group is therefore influenced by factors that affect the formation and stability of this intermediate.
Steric Effects: The additional methyl groups at the 4 and 5 positions of this compound introduce significant steric hindrance around the acetal center. This steric bulk can impede the approach of acidic reagents required for hydrolysis, thereby increasing the stability of the protecting group compared to the less substituted 2,2-dimethyl-1,3-dioxolane.[4] Studies on the hydrolysis of substituted dioxolanes have shown that increased substitution on the ring can lead to a considerable retardation of the hydrolysis rate.[4]
Data Presentation
| Property | This compound | 2,2-Dimethyl-1,3-dioxolane | Reference(s) |
| Precursor Diol | 2,3-Butanediol | Ethylene Glycol | [5] |
| Relative Stability to Acid | Higher | Lower | [4] |
| Formation Conditions | Carbonyl, 2,3-butanediol, acid catalyst (e.g., p-TsOH), azeotropic removal of water | Carbonyl, ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic removal of water | [6][7] |
| Deprotection Conditions | Aqueous acid (e.g., HCl, H₂SO₄) | Aqueous acid (e.g., HCl, H₂SO₄) | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a 2,2-Dimethyl-1,3-dioxolane Protecting Group
This protocol describes the protection of a generic ketone using ethylene glycol.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the ketone, ethylene glycol, and a catalytic amount of p-TsOH·H₂O.
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient reflux.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane derivative.
-
Purify the product by distillation or column chromatography as required.[6]
Protocol 2: General Procedure for the Formation of a this compound Protecting Group
This protocol outlines the protection of a generic ketone using 2,3-butanediol.
Materials:
-
Ketone (1.0 eq)
-
2,3-Butanediol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and condenser, dissolve the ketone and 2,3-butanediol in toluene.
-
Add a catalytic amount of p-TsOH·H₂O to the solution.
-
Heat the mixture to reflux, with azeotropic removal of water, until the theoretical amount of water has been collected.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude this compound can be purified by distillation or column chromatography.[7]
Protocol 3: General Procedure for the Deprotection of 1,3-Dioxolane Protecting Groups
This protocol is applicable to both 2,2-dimethyl- and this compound derivatives. Note that the more stable 2,4,5-trimethyl derivative may require more forcing conditions (e.g., longer reaction times or higher acid concentration).
Materials:
-
1,3-Dioxolane protected compound (1.0 eq)
-
Acetone-water mixture (e.g., 10:1 v/v)
-
Hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1,3-dioxolane protected compound in an acetone-water mixture.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.
-
Purify the product as necessary.[3]
Mandatory Visualization
Caption: General workflow for the use of a 1,3-dioxolane as a protecting group.
Caption: Comparative stability of the two protecting groups.
Conclusion
The choice between this compound and 2,2-dimethyl-1,3-dioxolane as a protecting group for carbonyl compounds should be guided by the specific requirements of the synthetic route. The 2,2-dimethyl derivative, being more common, is suitable for many applications where standard stability is sufficient. However, for syntheses that involve moderately acidic conditions under which the 2,2-dimethyl derivative might be labile, the increased steric hindrance and consequently higher stability of the this compound make it a superior choice. Researchers should consider the trade-off between the enhanced stability of the trimethylated protecting group and the potentially more forcing conditions required for its subsequent removal.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of cleavage conditions for different acetal and ketal protecting groups
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Acetal and ketal protecting groups are frequently employed to mask the reactivity of carbonyl functionalities and hydroxyl groups due to their general stability under neutral to basic conditions. However, the selection of the most appropriate acetal or ketal protecting group, and the specific conditions for its removal, are critical for the successful execution of a synthetic route. This guide provides a comprehensive comparison of the cleavage conditions for commonly used acetal and ketal protecting groups, supported by experimental data and detailed protocols.
Comparison of Cleavage Conditions
The lability of acetal and ketal protecting groups to acidic and other conditions varies significantly. This allows for their selective removal in the presence of other functional groups. The following table summarizes the cleavage conditions for several common protecting groups, providing a basis for comparison.
| Protecting Group | Structure | Typical Cleavage Conditions | Relative Stability | Key Considerations |
| Dimethyl Acetal | R-C(OCH₃)₂-R' | Readily cleaved with mild aqueous acid (e.g., cat. HCl, PPTS) in a mixture of water and an organic solvent.[1] | Least Stable | Highly susceptible to acid-catalyzed hydrolysis; useful for facile deprotection.[2] |
| Methoxymethyl (MOM) Ether | R-O-CH₂-OCH₃ | Cleaved by a variety of acidic conditions, from mild (e.g., p-TsOH in methanol) to stronger acids (e.g., HCl).[3][4] Can also be cleaved under specific neutral conditions.[5] | More stable than dimethyl acetals, but still acid-labile.[4] | Can be selectively removed in the presence of more robust protecting groups.[6] |
| Tetrahydropyranyl (THP) Ether | R-O-THP | Commonly removed by acidic solvolysis (e.g., p-TsOH in an alcohol solvent).[7] Can also be cleaved under neutral conditions with reagents like LiCl in aqueous DMSO.[8] | Generally more stable than acyclic acetals like MOM ethers.[9] | The introduction of a new stereocenter can lead to diastereomeric mixtures.[9] |
| Ethylene Acetal/Ketal (1,3-Dioxolane) | Cyclic | Requires acidic conditions for hydrolysis, generally stronger than for acyclic acetals.[2][10] | More stable to hydrolysis than acyclic acetals due to entropic factors.[1][2] | Five-membered ring structure provides good stability. |
| 1,3-Dioxane | Cyclic | Cleaved under acidic conditions. The rate of hydrolysis can be faster than for 1,3-dioxolanes.[11][12] | Thermodynamically more stable than 1,3-dioxolanes.[12] | Six-membered ring acetal. |
| Isopropylidene Ketal (Acetonide) | Cyclic | Cleaved under acidic conditions.[12] | Stability is influenced by steric factors.[12] | Commonly used for the protection of 1,2- and 1,3-diols.[12] |
Experimental Protocols
Detailed methodologies for the cleavage of key acetal and ketal protecting groups are provided below. These protocols are illustrative and may require optimization based on the specific substrate.
Cleavage of a Tetrahydropyranyl (THP) Ether under Acidic Conditions
This protocol describes the deprotection of a THP-protected alcohol using p-toluenesulfonic acid monohydrate in isopropanol.[7]
Reagents and Materials:
-
THP-protected alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the THP-protected alcohol (1 equivalent) in 2-propanol, add p-toluenesulfonic acid monohydrate (2.4 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by thin-layer chromatography to obtain the deprotected alcohol.
Cleavage of a Methoxymethyl (MOM) Ether under Acidic Conditions
This protocol details the deprotection of a MOM-protected alcohol using hydrochloric acid in methanol.[4]
Reagents and Materials:
-
MOM-protected alcohol
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a trace amount of concentrated hydrochloric acid.
-
Heat the mixture to boiling (reflux).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Perform a standard aqueous work-up, followed by extraction with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Cleavage of an Ethylene Acetal under Acidic Conditions
This protocol describes the deprotection of an ethylene acetal using aqueous acetic acid.[13]
Reagents and Materials:
-
Acetal-protected compound
-
Tetrahydrofuran (THF)
-
Aqueous acetic acid (e.g., 80% AcOH in water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve the acetal-protected compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and aqueous acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected carbonyl compound.
Logical Workflow for Acetal and Ketal Cleavage
The selection of a deprotection strategy often depends on the relative lability of the protecting group. The following diagram illustrates a logical workflow for the cleavage of different acetal and ketal protecting groups based on their sensitivity to acidic conditions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Comparison of Cis- and Trans-2,4,5-Trimethyl-1,3-dioxolane: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of molecular stereochemistry is paramount. This guide provides a detailed spectroscopic comparison of the cis- and trans-isomers of 2,4,5-trimethyl-1,3-dioxolane, offering a valuable resource for their identification and characterization.
The subtle differences in the spatial arrangement of the methyl groups in cis- and trans-2,4,5-trimethyl-1,3-dioxolane lead to distinct spectroscopic signatures. This guide summarizes the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by predicted and experimental data.
Data Presentation
A comprehensive summary of the quantitative spectroscopic data is presented below. Due to the limited availability of direct experimental comparisons in the literature, the ¹H and ¹³C NMR data are based on predicted values, which are instrumental for distinguishing between the two stereoisomers.
Table 1: Predicted ¹H NMR Spectral Data for Cis- and Trans-2,4,5-Trimethyl-1,3-dioxolane
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | H-2 | ~4.8 - 5.0 | Quartet | ~5.0 |
| H-4 / H-5 | ~3.8 - 4.0 | Multiplet | - | |
| CH₃ at C-2 | ~1.2 - 1.3 | Doublet | ~5.0 | |
| CH₃ at C-4 / C-5 | ~1.1 - 1.2 | Doublet | ~6.0 | |
| trans | H-2 | ~4.7 - 4.9 | Quartet | ~5.0 |
| H-4 / H-5 | ~3.4 - 3.6 | Multiplet | - | |
| CH₃ at C-2 | ~1.2 - 1.3 | Doublet | ~5.0 | |
| CH₃ at C-4 / C-5 | ~1.1 - 1.2 | Doublet | ~6.0 |
Table 2: Predicted ¹³C NMR Spectral Data for Cis- and Trans-2,4,5-Trimethyl-1,3-dioxolane
| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| cis | C-2 | ~98 - 100 |
| C-4 / C-5 | ~74 - 76 | |
| CH₃ at C-2 | ~19 - 21 | |
| CH₃ at C-4 / C-5 | ~16 - 18 | |
| trans | C-2 | ~98 - 100 |
| C-4 / C-5 | ~79 - 81 | |
| CH₃ at C-2 | ~19 - 21 | |
| CH₃ at C-4 / C-5 | ~16 - 18 |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2950 - 3000 |
| C-O stretch (acetal) | 1050 - 1150 |
| CH₃ bending | 1370 - 1470 |
Note: The IR spectra of the cis and trans isomers are expected to be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) due to variations in bond angles and molecular symmetry.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 101 | High | [M - CH₃]⁺ |
| 73 | Moderate | [C₄H₉O]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ |
Note: The mass spectra of the cis and trans isomers are expected to be nearly identical due to the formation of similar fragment ions upon electron ionization.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used with a 30-degree pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a spectral width of 200-220 ppm. A larger number of scans (typically 1024 or more) is required to obtain a sufficient signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature program usually starts at a low temperature (e.g., 40-50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 200-250 °C) to ensure separation of the isomers and any impurities. Helium is used as the carrier gas at a constant flow rate.
-
MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 35-300.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention times of the isomers. The mass spectrum corresponding to each chromatographic peak is then analyzed to determine the fragmentation pattern.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-2,4,5-trimethyl-1,3-dioxolane.
Caption: Workflow for the spectroscopic comparison of dioxolane isomers.
A Comparative Guide to the Validation of Absolute Configuration: 2,4,5-Trimethyl-1,3-dioxolane Derivatives vs. Established Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be intrinsically linked to its stereochemistry. This guide provides a comprehensive comparison of the use of 2,4,5-trimethyl-1,3-dioxolane derivatives for the validation of absolute configuration, benchmarked against established analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining absolute configuration depends on several factors, including the nature of the analyte, the amount of sample available, and the instrumentation at hand. Here, we compare the proposed use of this compound derivatives with well-established techniques.
| Feature | This compound Derivatives (Proposed NMR Method) | Mosher's Method (NMR Spectroscopy) | X-ray Crystallography | Circular Dichroism (CD) Spectroscopy |
| Principle | Formation of diastereomeric acetals with a chiral diol. The different spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts in their NMR spectra, allowing for the assignment of absolute configuration. | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA). The anisotropic effect of the phenyl group in the chiral agent causes predictable chemical shift differences (Δδ) in the NMR spectra of the diastereomers.[1][2] | Diffraction of X-rays by a single crystal of the compound. This provides a three-dimensional electron density map, allowing for the direct determination of the absolute configuration. | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The experimental spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration. |
| Sample Type | Chiral 1,2- and 1,3-diols. | Compounds with hydroxyl or amine functional groups.[1] | Crystalline solids. | Compounds with a chromophore. |
| Sample Amount | Milligram scale. | Milligram scale.[3] | Microgram to milligram scale. | Microgram to milligram scale. |
| Instrumentation | NMR Spectrometer. | NMR Spectrometer.[1] | Single-crystal X-ray diffractometer. | CD Spectrometer. |
| Advantages | Potentially simple derivatization (acetal formation). The derivatizing agent is relatively simple and may be readily available. | Well-established and widely applicable method with a large body of literature and predictable outcomes.[2] | Provides unambiguous determination of the absolute configuration. | Non-destructive and can be used for samples in solution. |
| Limitations | Not a widely established method; requires synthesis of enantiopure this compound. The magnitude of chemical shift differences may be small. | Requires two separate derivatization reactions (with (R)- and (S)-MTPA). The presence of multiple hydroxyl groups can complicate analysis.[4] | Requires a high-quality single crystal, which can be difficult to obtain. | Requires a chromophore in the molecule and often relies on complex quantum chemical calculations. |
Experimental Protocols
Proposed Method: Validation of Absolute Configuration of a Chiral Diol using this compound Derivatives
This protocol outlines a proposed workflow for determining the absolute configuration of a chiral 1,2-diol using enantiopure this compound.
a) Synthesis of Enantiopure (2R,4R,5R)-2,4,5-Trimethyl-1,3-dioxolane (Chiral Derivatizing Agent):
-
This would typically involve the reaction of an enantiopure form of butane-2,3-diol with acetaldehyde or a suitable equivalent under acidic catalysis. The specific details of this synthesis are not widely reported and would need to be developed.
b) Formation of Diastereomeric Dioxolanes:
-
To a solution of the chiral diol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add enantiopure (2R,4R,5R)-2,4,5-trimethyl-1,3-dioxolane (1.1 eq).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., CSA).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting diol is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purify the resulting mixture of diastereomeric dioxolanes by flash column chromatography.
c) ¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for each of the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign all proton signals for both diastereomers using 2D NMR techniques (e.g., COSY, HSQC).
-
Compare the chemical shifts (δ) of analogous protons in the two diastereomers.
-
The differences in chemical shifts (Δδ) for protons near the chiral centers of the original diol can be correlated to the absolute configuration based on a conformational model of the diastereomeric dioxolanes.
Established Method: Mosher's Ester Analysis for a Chiral Diol
This protocol is a well-established method for determining the absolute configuration of chiral alcohols and diols.[3]
a) Preparation of (R)- and (S)-MTPA Esters:
-
Reaction with (R)-MTPA chloride: In a dry NMR tube, dissolve the chiral diol (1.0 eq) in anhydrous pyridine-d₅. Add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 eq per hydroxyl group) and a catalytic amount of DMAP.
-
Seal the tube and allow the reaction to proceed to completion at room temperature, monitoring by ¹H NMR.
-
Reaction with (S)-MTPA chloride: In a separate NMR tube, repeat the same procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
b) ¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the carbinol center.
-
According to the Mosher's method model, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.[2]
Data Presentation
The following table presents hypothetical ¹H NMR data for the diastereomeric derivatives of a chiral 1,2-diol (R¹-CH(OH)-CH(OH)-R²) to illustrate the comparative analysis.
Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) and Δδ Values for Diastereomeric Derivatives of a Chiral 1,2-Diol
| Proton | (R,R,R,R)-Dioxolane Derivative | (S,S,R,R)-Dioxolane Derivative | Δδ (δ(S,S,R,R) - δ(R,R,R,R)) | (S)-MTPA Ester | (R)-MTPA Ester | Δδ (δS - δR) |
| H on C1 of Diol | 4.15 | 4.20 | +0.05 | 5.25 | 5.35 | -0.10 |
| H on C2 of Diol | 3.95 | 3.90 | -0.05 | 5.10 | 5.00 | +0.10 |
| Protons of R¹ | ... | ... | ... | ... | ... | ... |
| Protons of R² | ... | ... | ... | ... | ... | ... |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for determining absolute configuration.
Caption: Experimental workflow for absolute configuration determination.
Caption: Logic for assigning absolute configuration from NMR data.
Conclusion
While the use of this compound derivatives for determining the absolute configuration of chiral diols is a theoretically plausible method, it is not as established or universally applicable as Mosher's method. The primary challenge lies in the synthesis of the enantiopure derivatizing agent and the establishment of a reliable conformational model to interpret the NMR data.
In contrast, Mosher's method is a robust and well-documented technique with a predictable model for a wide range of substrates.[2] For researchers requiring a reliable and validated method, Mosher's analysis remains the preferred NMR-based approach. However, for specific applications involving chiral diols, the development and validation of the this compound method could offer a valuable alternative, potentially with simpler derivatization and purification steps. Further research is required to establish the efficacy and reliability of this proposed method and to build a comprehensive library of comparative data.
References
- 1. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams
A Note on 2,4,5-Trimethyl-1,3-dioxolane: An extensive review of chemical literature and databases indicates that this compound is not utilized as a chiral auxiliary in asymmetric synthesis. It is typically identified as a metabolite or a simple organic compound.[1][2][3] Consequently, a direct comparison of its efficacy with established chiral auxiliaries like Evans' auxiliaries is not feasible due to the absence of relevant experimental data. This guide will, therefore, provide a detailed comparison between two of the most prominent and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[4] After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. This strategy is a fundamental pillar of asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The effectiveness of a chiral auxiliary is evaluated based on several factors, including the level of stereoselectivity it induces, the chemical yield of the reaction, and the ease of its attachment and removal.
This guide offers a comparative analysis of two of the most successful classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams, with a focus on their application in stereoselective alkylation and aldol reactions.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans and his colleagues in the early 1980s, oxazolidinone-based chiral auxiliaries have become a reliable and powerful tool in modern asymmetric synthesis. These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine. They have demonstrated exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.
Mechanism of Stereocontrol
The stereodirecting power of Evans' auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less sterically hindered face. This results in a high degree of diastereoselectivity in the product.
Oppolzer's Camphorsultam Auxiliaries
Developed by Wolfgang Oppolzer, camphorsultams are another highly effective class of chiral auxiliaries.[5][6] These rigid, bicyclic sulfonamides are derived from naturally occurring camphor. The well-defined and sterically demanding structure of the camphorsultam moiety provides excellent facial shielding of the enolate, leading to high levels of diastereoselectivity in a variety of transformations.[5]
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, Oppolzer's sultams function by creating a conformationally restricted enolate. The bulky camphor skeleton effectively blocks one face of the enolate, directing the electrophile to the other face. The stereochemical outcome is often predictable and highly selective.
References
- 1. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]
- 2. Showing Compound this compound (FDB019998) - FooDB [foodb.ca]
- 3. This compound | C6H12O2 | CID 102967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Relative Stability of 1,3-Dioxolanes versus 1,3-Dioxanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the judicious selection of protecting groups is a critical strategic decision that can significantly impact the success of a multi-step reaction sequence. Among the most common strategies for the protection of carbonyl functionalities (aldehydes and ketones) is the formation of cyclic acetals, with 1,3-dioxolanes and 1,3-dioxanes being two of the most frequently employed options. This guide provides an objective comparison of the relative stability of these two protecting groups, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic endeavors.
Key Stability Differences at a Glance
The choice between a five-membered 1,3-dioxolane (formed from ethylene glycol) and a six-membered 1,3-dioxane (formed from 1,3-propanediol) is often dictated by the desired stability of the protecting group towards acidic conditions. While both are stable to basic and nucleophilic reagents, their behavior under acidic hydrolysis differs, influenced by both thermodynamic and kinetic factors.
Generally, six-membered 1,3-dioxanes are considered to be thermodynamically more stable than their five-membered 1,3-dioxolane counterparts. However, the kinetic stability, which dictates the rate of cleavage under a given set of conditions, presents a more nuanced picture. The rate of acid-catalyzed hydrolysis is dependent on the stability of the intermediate oxocarbenium ion and steric factors.
A key takeaway from kinetic studies is that the relative stability of 1,3-dioxolanes and 1,3-dioxanes is dependent on the nature of the carbonyl precursor:
-
For aldehydes: 1,3-Dioxolanes are generally hydrolyzed faster than the corresponding 1,3-dioxanes.
-
For ketones: 1,3-Dioxanes are generally hydrolyzed faster than the corresponding 1,3-dioxolanes.
Quantitative Data on Relative Stability
| Carbonyl Precursor | Cyclic Acetal | Relative Stability to Acid Hydrolysis | Supporting Data |
| Aldehyde | 1,3-Dioxolane | Less Stable (Kinetically favored for cleavage) | Aldehyde-derived 1,3-dioxolanes are hydrolyzed faster than aldehyde-derived 1,3-dioxanes.[1] |
| Aldehyde | 1,3-Dioxane | More Stable (Kinetically disfavored for cleavage) | 1,3-Diols give more stable compounds.[2] |
| Ketone | 1,3-Dioxolane | More Stable (Kinetically disfavored for cleavage) | Ketone-derived 1,3-dioxanes are hydrolyzed faster than ketone-derived 1,3-dioxolanes.[1] |
| Ketone | 1,3-Dioxane | Less Stable (Kinetically favored for cleavage) | The rate of hydrolysis is influenced by substitution on the diol fragment.[1] |
Table 1: Relative Rates for the Hydrolysis of Various Cyclic Ketone Acetals [1]
| 1,3-Dioxane Derivative | Relative Rate of Hydrolysis |
| 2,2-Dimethyl-1,3-dioxane | 1 |
| 2,2,5-Trimethyl-1,3-dioxane | 30.6 |
| 2,2,5,5-Tetramethyl-1,3-dioxane | 2.1 |
Note: The data in Table 1 illustrates the influence of substitution on the stability of the 1,3-dioxane ring system.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the formation and cleavage of 1,3-dioxolanes and 1,3-dioxanes.
Protocol 1: Protection of a Ketone as a 1,3-Dioxolane
Reaction: Acid-catalyzed acetalization of cyclohexanone with ethylene glycol.
Reagents and Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene (approx. 0.2 M solution of the ketone).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the 1,3-dioxolane product.
Protocol 2: Protection of an Aldehyde as a 1,3-Dioxane
Reaction: Acid-catalyzed acetalization of benzaldehyde with 1,3-propanediol.
Reagents and Materials:
-
Benzaldehyde
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine benzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, dissolved in toluene (approx. 0.2 M solution of the aldehyde).[2]
-
Heat the mixture to reflux, with azeotropic removal of water, until no more water is collected.
-
Allow the reaction to cool to ambient temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the 1,3-dioxane.
Protocol 3: Deprotection of a 1,3-Dioxolane
Reaction: Acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane.
Reagents and Materials:
-
2-Phenyl-1,3-dioxolane
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 2 M HCl)
-
Sodium bicarbonate (solid)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-phenyl-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid by the careful addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde. A quantitative conversion of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved within five minutes using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water at 30 °C.[2]
Protocol 4: Deprotection of a 1,3-Dioxane
Reaction: Acid-catalyzed hydrolysis of a 1,3-dioxane.
Reagents and Materials:
-
1,3-Dioxane derivative
-
Tetrahydrofuran (THF)
-
Aqueous acetic acid (e.g., 80%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1,3-dioxane (1.0 eq) in a mixture of tetrahydrofuran and aqueous acetic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected carbonyl compound.
Mechanistic Pathways and Logical Relationships
The formation and cleavage of 1,3-dioxolanes and 1,3-dioxanes proceed through a series of equilibrium steps under acidic catalysis. Understanding these pathways is essential for controlling the protection and deprotection steps in a synthesis.
Caption: Acid-catalyzed formation of 1,3-dioxolanes and 1,3-dioxanes.
Caption: Acid-catalyzed cleavage of 1,3-dioxolanes and 1,3-dioxanes.
Conclusion
The selection between 1,3-dioxolanes and 1,3-dioxanes as protecting groups for carbonyl compounds is a strategic choice based on the desired stability profile within a synthetic sequence. While 1,3-dioxanes are generally the thermodynamically more stable option, kinetic factors often govern their practical application. For the protection of aldehydes where greater stability to acid is required, a 1,3-dioxane is the preferred choice. Conversely, if an aldehyde needs to be protected and subsequently deprotected under milder acidic conditions, a 1,3-dioxolane may be more suitable. For ketones, the opposite is true; a 1,3-dioxolane offers greater kinetic stability towards acid-catalyzed hydrolysis, while a 1,3-dioxane can be cleaved more readily. By understanding these nuances in stability and having access to reliable experimental protocols, researchers can effectively utilize these valuable protecting groups to advance their synthetic goals in drug development and other scientific pursuits.
References
A Comparative Guide to Analytical Techniques for Determining the Enantiomeric Excess of 2,4,5-Trimethyl-1,3-dioxolane Precursors
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. 2,4,5-Trimethyl-1,3-dioxolane and its precursors are important chiral building blocks, and ensuring their enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of these compounds: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method is crucial and depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. While chromatographic techniques provide direct separation of enantiomers, NMR spectroscopy offers an alternative approach through the use of chiral differentiating agents.
Comparison of Analytical Techniques
The three main techniques for determining the enantiomeric excess of chiral compounds are Chiral HPLC, Chiral GC, and NMR Spectroscopy.[1] Each method has distinct advantages and disadvantages in terms of resolution, sensitivity, sample preparation, and analysis time.
| Technique | Principle | Typical Resolution (Rs) | Analysis Time | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] | > 1.5 | 10-30 min | High | Widely applicable, high resolution, robust.[3] | Method development can be time-consuming, requires specific chiral columns. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase based on differences in their interactions.[4] | > 1.5 | 5-20 min | Very High | Fast analysis, high efficiency, suitable for volatile compounds.[5] | Analyte must be volatile and thermally stable, may require derivatization.[1] |
| NMR Spectroscopy | Use of a chiral solvating agent or derivatizing agent to induce chemical shift differences between enantiomers.[6] | N/A (based on signal separation) | 5-15 min | Moderate | Rapid analysis, no separation required, provides structural information. | Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.[7] |
Experimental Protocols
Detailed experimental protocols are essential for the successful determination of enantiomeric excess. The following are representative protocols for each technique, which can be adapted for this compound and its precursors.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase is critical for achieving separation.
A representative protocol for the analysis of a 1,3-dioxolane derivative is as follows: [2]
-
Sample Preparation: Dissolve the this compound precursor in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral column.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H or equivalent (amylose or cellulose-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds like this compound.
A method for the separation of a similar dioxolane derivative, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, has been established and can be adapted: [5]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol to a concentration of 0.5-50.0 mg/L.[5]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is determined by the relative peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used for the rapid determination of enantiomeric excess.[8] This method relies on the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum.
A general protocol using a chiral solvating agent is as follows:
-
Sample Preparation:
-
Dissolve a known amount of the this compound precursor in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Compare the spectra before and after the addition of the CSA.
-
Identify a proton signal that is well-resolved and splits into two distinct signals in the presence of the CSA, corresponding to the two enantiomers.
-
The enantiomeric excess is calculated by integrating the two separated signals.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in selecting an analytical technique for determining the enantiomeric excess of this compound precursors.
Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.
Caption: A decision tree to guide the selection of an appropriate analytical technique.
References
- 1. Determination of enantiomeric excess [ch.ic.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance of different Lewis acids in catalyzing 2,4,5-Trimethyl-1,3-dioxolane formation
For researchers, scientists, and professionals in drug development, the efficient synthesis of protecting groups is a critical aspect of multi-step organic synthesis. Among these, 1,3-dioxolanes are frequently employed to protect aldehydes and ketones. The formation of these cyclic acetals is commonly catalyzed by Lewis acids. This guide provides an objective comparison of the performance of different solid acid catalysts, including Lewis acids, in the formation of 2-phenyl-1,3-dioxolane, a representative analog of 2,4,5-trimethyl-1,3-dioxolane.
The selection of an appropriate catalyst is paramount to optimize reaction efficiency, minimize reaction times, and maximize product yields. This document presents a summary of experimental data for the acetalization of benzaldehyde with ethylene glycol, offering insights into the catalytic activity of various Lewis and solid acids.
Comparative Performance of Solid Acid Catalysts
The catalytic efficacy of several solid acid catalysts in the synthesis of 2-phenyl-1,3-dioxolane has been evaluated. The key performance indicators, including reaction time and product yield, are summarized in the table below.
| Catalyst | Reaction Time (min) | Yield (%) |
| SCMNPs-SO₃H | 15 | 98 |
| H₅PW₁₀V₂O₄₀/SCMNPs | 20 | 96 |
| No Catalyst | 180 | 10 |
SCMNPs-SO₃H: Sulfonic acid functionalized silica-coated magnetite nanoparticles H₅PW₁₀V₂O₄₀/SCMNPs: Heteropoly acid supported on silica-coated magnetite nanoparticles
Data sourced from a study on the catalytic acetalization of benzaldehyde with ethylene glycol.[1]
Experimental Protocols
The following is a general experimental protocol for the synthesis of 2-phenyl-1,3-dioxolane catalyzed by a solid acid catalyst.[1]
Materials:
-
Benzaldehyde (15 mmol)
-
Ethylene glycol (45 mmol)
-
Solid Acid Catalyst (100 mg)
-
Cyclohexane (6.4 mL)
Procedure:
-
To a round-bottom flask, add the solid acid catalyst (100 mg), benzaldehyde (15 mmol), ethylene glycol (45 mmol), and cyclohexane (6.4 mL).
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, as indicated by the disappearance of the starting material, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Isolate the product by removing the solvent under reduced pressure. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizing the Synthesis and Workflow
To better illustrate the processes involved, the following diagrams outline the reaction mechanism and the general experimental workflow.
References
Comparative study of the directing effects of methyl groups in stereoselective reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of stereoselective synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive compound, even the smallest of functional groups can wield significant influence. The seemingly simple methyl group, a single carbon atom appended to a molecular scaffold, can act as a powerful stereodirecting element, guiding the formation of specific stereoisomers with remarkable precision. This guide provides a comparative analysis of the directing effects of methyl groups in key stereoselective reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to illuminate the principles governing this subtle yet profound control.
Nucleophilic Addition to Carbonyls: The Felkin-Anh Model
The addition of nucleophiles to chiral aldehydes and ketones is a fundamental C-C bond-forming reaction. The Felkin-Anh model provides a predictive framework for the stereochemical outcome, where the substituents on the α-carbon dictate the trajectory of the incoming nucleophile. The methyl group, often acting as the "medium-sized" substituent, plays a crucial role in this model.
The model posits that the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks the carbonyl carbon via the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and past the smallest group (S).
Caption: Felkin-Anh model for nucleophilic addition.
Experimental Data: Nucleophilic Addition to α-Chiral Aldehydes
The diastereoselectivity of nucleophilic additions is highly dependent on the steric bulk of the substituents at the α-position. When a methyl group is present, it often serves as the medium-sized group, leading to predictable stereochemical outcomes.
| Aldehyde | Nucleophile | Ratios (anti:syn) | Reference |
| 2-Methylpropanal | PhMgBr | 74:26 | [1][2] |
| 2-Phenylpropanal | MeLi | 70:30 | [1][2] |
| 2-Methylbutanal | PhMgBr | 83:17 | [1][2] |
Experimental Protocol: Grignard Addition to 2-Phenylpropanal
Materials:
-
2-Phenylpropanal
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-phenylpropanal (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C in a dry, inert atmosphere (e.g., argon or nitrogen).
-
A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise to the stirred aldehyde solution over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the resulting 2-phenyl-3-butanol is determined by ¹H NMR spectroscopy or gas chromatography.
Aldol Reactions: The Zimmerman-Traxler Model
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of C-C bond formation where a methyl group can exert significant stereocontrol. The Zimmerman-Traxler model explains the diastereoselectivity of aldol reactions involving metal enolates by proposing a chair-like six-membered transition state.
The geometry of the enolate (E or Z) dictates the stereochemical outcome. A Z-enolate leads to the syn-aldol product, while an E-enolate gives the anti-aldol product. The substituents on the enolate and the aldehyde occupy equatorial positions in the transition state to minimize 1,3-diaxial interactions. A methyl group on the enolate (R¹) or the aldehyde (R²) will influence the stability of these transition states.
Caption: Zimmerman-Traxler model for aldol reactions.
Experimental Data: Diastereoselective Aldol Reactions
The size of the substituent on the ketone can influence the geometry of the enolate formed and thus the diastereoselectivity of the aldol reaction.
| Ketone | Aldehyde | Base/Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| Propanone (Acetone) | Benzaldehyde | LDA, THF, -78 °C | N/A (no new stereocenter on ketone side) | [3] |
| Butan-2-one (Methyl Ethyl Ketone) | Benzaldehyde | LDA, THF, -78 °C | 78:22 | [3] |
| 3-Pentanone | Benzaldehyde | LDA, THF, -78 °C | 30:70 | [3] |
| Pinacolone | Benzaldehyde | LDA, THF, -78 °C | >98:2 | [3] |
Experimental Protocol: Aldol Reaction of Methyl Ethyl Ketone with Benzaldehyde
Materials:
-
Methyl ethyl ketone (MEK)
-
Benzaldehyde
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of freshly prepared LDA (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Methyl ethyl ketone (1.0 eq) is added dropwise to the LDA solution, and the mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.
-
Freshly distilled benzaldehyde (1.0 eq) is added dropwise to the enolate solution.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The syn/anti ratio of the resulting 3-hydroxy-2-methyl-1-phenylbutan-1-one is determined by ¹H NMR analysis of the crude product.[3]
Diels-Alder Reactions: Endo/Exo Selectivity
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The presence of a methyl group on the diene or dienophile can influence both the regioselectivity and the diastereoselectivity (endo/exo selectivity) of the cycloaddition.
In the reaction of cyclopentadiene with α,β-unsaturated esters, the endo product is typically favored due to secondary orbital interactions. However, the introduction of a methyl group on the dienophile can alter this preference.
Caption: Diels-Alder reaction workflow.
Experimental Data: Diels-Alder Reaction of Cyclopentadiene
The substitution on the dienophile affects the endo/exo selectivity.
| Dienophile | Conditions | Endo:Exo Ratio | Reference |
| Methyl acrylate | 25 °C, neat | 76:24 | [4] |
| Methyl methacrylate | 25 °C, neat | 29:71 | [4] |
| Methyl crotonate | 25 °C, neat | 88:12 | [4] |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
Materials:
-
Dicyclopentadiene
-
Methyl acrylate
-
Ethyl acetate
-
Hexane
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to ~170 °C. The cyclopentadiene monomer distills and is collected in a receiver cooled in an ice bath. The freshly distilled cyclopentadiene should be used immediately.
-
Diels-Alder Reaction: To a solution of methyl acrylate (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture), freshly cracked cyclopentadiene (1.2 eq) is added at room temperature with stirring.[5][6]
-
The reaction is typically exothermic. The mixture is stirred for 1-2 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The endo/exo ratio of the resulting bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester is determined by ¹H NMR spectroscopy or gas chromatography.[5][6]
Allylic 1,3-Strain: Conformational Control
Allylic 1,3-strain (A¹,³-strain) is a steric interaction between substituents on an sp²-hybridized carbon and an adjacent sp³-hybridized carbon. This strain can dictate the ground-state conformation of a molecule and, consequently, the facial selectivity of reactions at the double bond. A methyl group is often involved in these controlling interactions.
The magnitude of the strain depends on the size of the interacting groups. The interaction between a vinyl hydrogen and an allylic methyl group is significant, and it can force the molecule to adopt a conformation that minimizes this interaction, thereby exposing one face of the double bond to attack.
Caption: Allylic 1,3-strain influencing conformation.
Quantitative Data: Allylic Strain Energies
The energetic penalty of allylic strain has been estimated through computational and experimental studies.
| Interacting Groups | Strain Energy (kcal/mol) | Reference |
| H / CH₃ | ~1.0 | [3] |
| CH₃ / CH₃ | ~3.6 | [3] |
These strain values highlight the significant conformational bias that a methyl group can introduce, which in turn directs the stereochemical course of subsequent reactions.
Conclusion
The methyl group, despite its simple structure, is a versatile and powerful tool in the arsenal of the synthetic chemist. Through a combination of steric and electronic effects, it can profoundly influence the stereochemical outcome of a wide range of reactions. Understanding the principles of the Felkin-Anh model, the Zimmerman-Traxler model, and allylic 1,3-strain allows for the rational design of synthetic routes to complex, stereochemically defined molecules. The quantitative data and experimental protocols provided in this guide serve as a practical resource for researchers aiming to harness the subtle yet significant directing power of the methyl group in their synthetic endeavors.
References
Benchmarking the scalability of 2,4,5-Trimethyl-1,3-dioxolane synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesis methods for 2,4,5-trimethyl-1,3-dioxolane, a key intermediate in various chemical processes. The following sections detail the primary synthetic routes, offering objective comparisons of their scalability, supported by experimental data. Methodologies for key experiments are provided to facilitate laboratory application.
Comparison of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the acid-catalyzed acetalization of acetaldehyde with 2,3-butanediol. Alternative methods, while less common for this specific molecule, offer potential advantages in terms of substrate scope and reaction conditions. This guide will focus on the most established and scalable methods.
Data Summary of Key Synthesis Parameters
| Synthesis Route | Catalyst | Typical Catalyst Loading | Reaction Temperature | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Acetalization | p-Toluenesulfonic acid (p-TSA) | Catalytic (e.g., 0.1 g per 0.1 mol substrate) | Reflux (e.g., Benzene, Toluene) | Several hours | 79% (for analogous dioxanes)[1] | Inexpensive, readily available, high yielding.[1] | Requires neutralization and aqueous workup to remove the catalyst.[1] |
| Acid-Catalyzed Acetalization | Iron(III) Perchlorate | Not specified | Not specified | Not specified | >95% Conversion (for 2,2,5-trimethyl-1,3-dioxolan-4-one)[2] | More environmentally friendly Lewis acid catalyst.[2] | Data for the specific target molecule is limited. |
| Chemoenzymatic Synthesis | Ruthenium molecular catalyst | Not specified | 90 °C | Not specified | 18% (for 4,5-dimethyl-1,3-dioxolane from 2,3-butanediol)[3] | Highly stereoselective, utilizes renewable resources (biomass, CO2, H2).[4] | Lower yield, requires specialized catalysts and conditions.[3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for specific laboratory requirements.
Method 1: Acid-Catalyzed Acetalization using p-Toluenesulfonic Acid
This widely-used method involves the direct reaction of acetaldehyde with 2,3-butanediol, using an acid catalyst to promote the formation of the dioxolane ring. The azeotropic removal of water drives the reaction to completion.
Materials:
-
Acetaldehyde
-
2,3-Butanediol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene or Benzene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 2,3-butanediol (1.0 eq), the solvent (Toluene or Benzene), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g per 0.1 mol of diol).
-
Slowly add acetaldehyde (1.1 eq) to the mixture with stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to quench the catalyst, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and procedural steps, the following diagrams are provided.
Acid-Catalyzed Acetalization of Acetaldehyde and 2,3-Butanediol
The reaction proceeds through protonation of the acetaldehyde carbonyl group, making it more electrophilic. Nucleophilic attack by one of the hydroxyl groups of 2,3-butanediol forms a hemiacetal intermediate. Subsequent intramolecular cyclization and dehydration yield the this compound.
Caption: Acid-catalyzed formation of this compound.
General Experimental Workflow for Acid-Catalyzed Synthesis
The following diagram outlines the typical laboratory procedure for the acid-catalyzed synthesis and purification of this compound.
Caption: Experimental workflow for acid-catalyzed synthesis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4,5-Trimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary safety protocols and step-by-step procedures for the responsible disposal of 2,4,5-Trimethyl-1,3-dioxolane.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed information on the safe handling and disposal of this compound, a flammable liquid requiring careful management. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as a flammable liquid and vapor, is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Therefore, strict adherence to safety precautions is mandatory.
Key Safety and Handling Information
| Parameter | Guidance |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[1][2][3] |
| Handling Precautions | Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Employ non-sparking tools and take precautionary measures against static discharge.[1][2][3][4] |
| Storage of Waste | Keep waste containers tightly closed in a dry and well-ventilated place, away from heat and sources of ignition.[3] |
| Spill Containment | In case of a spill, soak up the substance with an inert absorbent material and place it in suitable, closed containers for disposal.[2][3][4] |
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4][5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework ensures the "cradle-to-grave" management of hazardous materials.[6][8]
Operational Disposal Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.fr [fishersci.fr]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Logistics for Handling 2,4,5-Trimethyl-1,3-dioxolane
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4,5-Trimethyl-1,3-dioxolane. The procedural guidance herein is intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.
Hazard Identification and Classification
Based on data for similar dioxolane derivatives, this compound should be handled as a potentially hazardous chemical with the following classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[3] A face shield may be required in situations with a high risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves.[3] | Nitrile or neoprene gloves are generally recommended for incidental splash protection with similar organic solvents.[4] Always inspect gloves for tears or punctures before and during use. For prolonged or direct contact, consult the glove manufacturer's chemical resistance data. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended if working outside of a fume hood or if ventilation is inadequate. | A cartridge change-out schedule should be in place.[5][6] If the concentration of airborne substances is unknown or high, a supplied-air respirator may be necessary. |
| Skin and Body Protection | A flame-retardant laboratory coat is recommended. Ensure arms and legs are covered. | Protective clothing should be worn to prevent skin exposure.[3] |
| Footwear | Closed-toe shoes are mandatory. | --- |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment when transferring large volumes.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The storage area should be designated for flammable liquids.
-
Store away from strong oxidizing agents.
Spill Management:
-
Small Spills: Absorb the material with a non-combustible absorbent such as sand or vermiculite. Place the absorbed material in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area immediately and follow emergency procedures. Ensure adequate ventilation during cleanup.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain.
-
Contaminated containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste, or decontaminated according to institutional protocols before being discarded as regular laboratory waste.[8]
Experimental Protocols: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
